molecular formula C23H28F2N6O4S B602559 Ticagrelor-d7

Ticagrelor-d7

Katalognummer: B602559
Molekulargewicht: 529.6 g/mol
InChI-Schlüssel: OEKWJQXRCDYSHL-MHTCSOGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Labeled Ticagrelor, the first reversible oral P2Y12 receptor antagonist, provides faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel. Used in the treatment of acute coronary syndromes (ACS)>Ticagrelor-d7 is intended for use as an internal standard for the quantification of ticagrelor. Ticagrelor is a reversible antagonist of the platelet purinergic P2Y12 receptor. It functions by directly changing the conformation of the P2Y12 receptor to inhibit ADP binding.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-MHTCSOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Manufacturing of Deuterated Ticagrelor

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and manufacturing of deuterated Ticagrelor, a potent and reversible P2Y12 receptor antagonist. The strategic incorporation of deuterium at metabolically susceptible positions of the Ticagrelor molecule aims to enhance its pharmacokinetic profile by attenuating metabolic degradation. This document delineates a proposed synthetic pathway, offering detailed experimental protocols and discussing the critical analytical techniques required for the characterization and quality control of the final deuterated active pharmaceutical ingredient (API). The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of next-generation antiplatelet therapies.

Introduction: The Rationale for Deuterating Ticagrelor

Ticagrelor (marketed as Brilinta®) is a cornerstone in the management of acute coronary syndromes, offering rapid and reversible inhibition of platelet aggregation.[1] Unlike its thienopyridine predecessors, such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, like many small molecule drugs, Ticagrelor is subject to metabolic breakdown, primarily through the cytochrome P450 enzyme system, which can influence its pharmacokinetic variability and duration of action.

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium, at key metabolic sites can significantly alter the drug's metabolic fate.[3] This phenomenon, known as the kinetic isotope effect, arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Consequently, enzymatic cleavage of a C-D bond is slower, leading to a reduced rate of metabolism. For Ticagrelor, this can translate to an improved pharmacokinetic profile, potentially offering benefits such as a longer half-life, reduced dosing frequency, and a more predictable dose-response relationship.[2]

This guide will focus on a synthetic strategy for a deuterated version of Ticagrelor, specifically targeting the propylthio side chain, a known site of metabolic activity.

Proposed Synthetic Strategy for Deuterated Ticagrelor (Ticagrelor-d7)

The synthesis of deuterated Ticagrelor can be approached through a convergent strategy, mirroring established routes for the parent compound.[4] This involves the synthesis of three key fragments: a deuterated propylthio-substituted pyrimidine core, a protected cyclopentane moiety, and a difluorophenylcyclopropylamine side chain. The core of our proposed synthesis is the introduction of deuterium via a deuterated starting material, specifically 1-iodopropane-d7.

The overall synthetic workflow is depicted below:

G cluster_0 Part 1: Deuterated Pyrimidine Core Synthesis cluster_1 Part 2: Cyclopentane Moiety Synthesis cluster_2 Part 3: Final Assembly & Deprotection A 1-Iodopropane-d7 B 4,6-Dichloro-5-amino-2- (propyl-d7-thio)pyrimidine A->B Thiolation F Key Intermediate 3 (KI-3) B->F Coupling with KI-2 D Protected Cyclopentene Derivative E Key Intermediate 2 (KI-2) D->E Functionalization E->F G Protected Deuterated Ticagrelor F->G Coupling with Cyclopropylamine H This compound (Final API) G->H Deprotection

Caption: Convergent synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of Key Intermediate 1: 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine

The introduction of the deuterated propyl chain is a critical first step. This is achieved by reacting 4,6-dichloro-2-mercaptopyrimidin-5-amine with 1-iodopropane-d7.

Protocol:

  • To a stirred solution of 4,6-dichloro-2-mercaptopyrimidin-5-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).

  • To this suspension, add 1-iodopropane-d7 (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine.

Synthesis of Key Intermediate 2: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][6]dioxol-4-ol

This chiral cyclopentane intermediate is synthesized from a commercially available starting material, and its preparation follows established non-deuterated protocols.[4]

Assembly of the Triazolopyrimidine Core

The deuterated pyrimidine core is then elaborated to the triazolopyrimidine ring system.

Protocol:

  • Condense 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine (KI-1) with (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][5][6]dioxol-4-ol (KI-2) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like ethanol.

  • The resulting intermediate is then cyclized to form the triazole ring. This is typically achieved by diazotization with a nitrite source, such as sodium nitrite, in the presence of an acid, for example, acetic acid.[5]

  • The subsequent intermediate is then reacted with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[6] This reaction is generally carried out in a polar aprotic solvent like acetonitrile in the presence of a base such as triethylamine.[5]

Final Deprotection to Yield this compound

The final step involves the removal of the acetonide protecting group from the cyclopentane diol.

Protocol:

  • Dissolve the protected deuterated Ticagrelor intermediate in a mixture of an organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction mixture at room temperature and monitor by TLC or HPLC until the deprotection is complete.

  • Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography to yield the final API of high purity.

Analytical Characterization of Deuterated Ticagrelor

The comprehensive characterization of this compound is paramount to ensure its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and spectrometric techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will confirm the overall structure of the molecule. A significant reduction in the signal intensity corresponding to the propyl group protons is expected, confirming successful deuteration.

  • ²H NMR: Provides direct evidence of deuterium incorporation. A distinct signal in the deuterium spectrum corresponding to the chemical shift of the propyl group will be observed.[7]

  • ¹³C NMR: Will show characteristic shifts for the carbon atoms of the Ticagrelor backbone. The signals for the deuterated propyl carbons may appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the deuterated molecule and confirming its elemental composition. It will also be the primary tool to quantify the isotopic enrichment. The mass spectrum will show a molecular ion peak shifted by +7 mass units compared to the non-deuterated Ticagrelor. The isotopic distribution of the molecular ion cluster will be analyzed to determine the percentage of d7, as well as any lower deuterated species.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the final deuterated Ticagrelor. A validated method should be used to separate the API from any process-related impurities or degradation products.

Parameter Expected Result for this compound Technique
Chemical Identity Conforms to the structure of Ticagrelor.¹H NMR, ¹³C NMR, MS
Deuterium Incorporation Presence of deuterium at the propylthio moiety.¹H NMR, ²H NMR, MS
Isotopic Enrichment ≥ 98% d7Mass Spectrometry
Chemical Purity ≥ 99.5%HPLC

Manufacturing and Quality Control Considerations

The transition from laboratory-scale synthesis to manufacturing requires careful consideration of several factors:

  • Cost and Availability of Deuterated Starting Materials: 1-Iodopropane-d7 is a key reagent, and its cost and availability on a large scale must be evaluated.

  • Process Safety: A thorough risk assessment of all chemical transformations and handling procedures is mandatory.

  • Impurity Profiling: The impurity profile of deuterated Ticagrelor must be established and compared to that of the non-deuterated drug. Any new impurities arising from the deuteration process must be identified and characterized.

  • Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final drug product.

Conclusion

The synthesis of deuterated Ticagrelor represents a promising strategy to enhance the pharmacokinetic properties of this important antiplatelet agent. The convergent synthetic approach outlined in this guide, utilizing a deuterated key intermediate, provides a viable pathway for its preparation. Rigorous analytical characterization is essential to confirm the successful and specific incorporation of deuterium and to ensure the purity and quality of the final API. This technical guide serves as a foundational resource for the continued development and potential clinical application of deuterated Ticagrelor.

References

  • Pocock, S. J., et al. (2011). Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes. The New England Journal of Medicine, 365(14), 1309-1320. [Link]

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. [Link]

  • Zhang, H., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]

  • Reddy, B. V. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC advances, 6(76), 72494-72501. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of deuterium in drug discovery. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

  • Kwiecień, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1161-1166. [Link]

  • European Patent Office. (2013). Synthesis of 2-(3,4-difluorophenyl)
  • Wang, Y., et al. (2020). Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ChemistrySelect, 5(20), 6127-6132. [Link]

  • Harter, S., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(12), 4935-4945. [Link]

  • Szabó, T., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 522. [Link]

  • Wikipedia. (2023, December 1). Deuterium NMR. [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved January 23, 2026, from [Link]

  • Harter, S., et al. (2023). Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. Inorganic Chemistry, 62(12), 4935-4945. [Link]

  • Buchanan, C., et al. (2018). Structural and functional characterization of a specific antidote for ticagrelor. Blood, 132(25), 2673-2682. [Link]

Sources

The Quintessential Standard: A Technical Guide to the Role of Ticagrelor-d7 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, particularly for potent antiplatelet agents like Ticagrelor, the accurate quantification of the drug and its metabolites in biological matrices is not merely a regulatory requirement; it is the bedrock of understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile. Ticagrelor, a reversible P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes.[1] Its therapeutic window necessitates precise measurement to ensure efficacy while mitigating bleeding risks. This guide delves into the critical role of its stable isotope-labeled counterpart, Ticagrelor-d7, as the internal standard of choice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. We will explore the fundamental principles, methodological intricacies, and the profound impact of this choice on data integrity and reliability.

The Imperative for an Internal Standard in LC-MS/MS Bioanalysis

Quantitative LC-MS/MS analysis, despite its sensitivity and selectivity, is susceptible to variations that can compromise accuracy and precision. The journey of an analyte from a complex biological matrix like plasma to the mass spectrometer detector is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical and physical mimic of the analyte.[2] Its purpose is to normalize for variations at multiple stages of the analytical process.

Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" in LC-MS bioanalysis.[3][4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[2] This subtle change in mass makes it distinguishable by the mass spectrometer, while its physicochemical properties remain nearly identical to the analyte.[4][5]

The core principle is that any physical loss or fluctuation in instrument response affecting the analyte will affect the SIL-IS to the same degree. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively cancelled out.

Logical Framework: The Role of an Internal Standard

Here, we illustrate the critical points of variability in a typical bioanalytical workflow that a SIL-IS like this compound is designed to correct.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 Plasma Sample Aliquoting P2 Protein Precipitation / LLE P1->P2 Potential for volumetric error & analyte loss IS This compound Addition P3 Evaporation & Reconstitution P2->P3 Potential for volumetric error & analyte loss A1 Autosampler Injection P3->A1 Correction Correction for Variability A2 Chromatographic Separation A1->A2 Potential for injection volume variability & matrix effects A3 Ionization (ESI Source) A2->A3 Potential for injection volume variability & matrix effects A4 Mass Detection (MS/MS) A3->A4 Potential for injection volume variability & matrix effects Result Analyte/IS Ratio (Reliable Quantification) A4->Result IS->P2

Caption: Workflow illustrating how this compound corrects for variability.

This compound: The Ideal Chemical Counterpart

This compound is the deuterium-labeled analog of Ticagrelor.[6][7] The "d7" signifies that seven hydrogen atoms in the propylthio side chain have been replaced with deuterium atoms.[7][8]

Chemical Structures:

  • Ticagrelor: C₂₃H₂₈F₂N₆O₄S

  • This compound: C₂₃H₂₁D₇F₂N₆O₄S[6][7][9]

This specific placement of deuterium is a deliberate and critical design choice. The propyl group is metabolically stable and not prone to in-source hydrogen-deuterium exchange, ensuring the isotopic label remains intact throughout the analytical process.[4] This stability is paramount for a reliable internal standard.

Physicochemical Properties: A Tale of Two Nearly Identical Molecules

The fundamental advantage of this compound is that its physicochemical properties are virtually identical to those of Ticagrelor.

PropertyTicagrelorThis compoundRationale for Bioanalytical Equivalence
Molecular Weight 522.57 g/mol ~529.61 g/mol [6][7][9]Sufficient mass difference for MS/MS resolution, but minimal impact on overall chemistry.
Polarity & pKa Essentially identicalEssentially identicalEnsures co-elution in reverse-phase chromatography and identical extraction recovery.
Ionization Efficiency IdenticalIdenticalBoth molecules will be suppressed or enhanced by matrix effects to the same degree.[2]
Protein Binding >99.8%[10]Expected to be >99.8%Ensures similar behavior in plasma, especially during sample preparation.

This near-identity ensures that this compound co-elutes with Ticagrelor during chromatography and experiences the same extraction efficiency and matrix effects.[5] In contrast, a structural analog internal standard (e.g., Tolbutamide, used in some methods) may have different retention times, extraction recoveries, and ionization efficiencies, making it less effective at correcting for all sources of variability.[11]

The Method in Practice: A Step-by-Step Bioanalytical Protocol

A robust and validated LC-MS/MS method is the cornerstone of reliable bioanalysis. The following protocol represents a synthesis of best practices for the quantification of Ticagrelor in human plasma using this compound.

Experimental Protocol: Plasma Sample Quantification

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare primary stock solutions of Ticagrelor and this compound in a suitable organic solvent (e.g., Acetonitrile/Water).
  • Create a series of working standard solutions of Ticagrelor by serial dilution.
  • Prepare a single working solution of this compound (Internal Standard Working Solution) at an optimized concentration.
  • Spike blank human plasma with the Ticagrelor working standards to create calibration standards (e.g., 0.5 - 2500 ng/mL).
  • Spike blank human plasma to prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
  • Add 150 µL of the Internal Standard Working Solution in acetonitrile. The early addition of the IS is crucial.
  • Vortex mix for 1 minute to precipitate plasma proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is commonly used.[11]
  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typical.[11]
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for better sensitivity.[11]
  • Detection: Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry Parameters (MRM Transitions): The MRM transitions are specific mass-to-charge (m/z) ratios of a precursor ion and a characteristic product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
Ticagrelor 521.1361.1Represents a stable and specific fragmentation of the parent molecule.[11]
This compound 528.2 or 530.2361.1 or 153.1The precursor ion reflects the +7 Da mass shift. The product ion can be the same if the fragment does not contain the deuterium label, or different if it does.[12] Using a common product ion can be acceptable if specificity is maintained.

5. Data Analysis and Quantification:

  • Integrate the peak areas for both Ticagrelor and this compound MRM transitions.
  • Calculate the Peak Area Ratio (PAR) = (Peak Area of Ticagrelor) / (Peak Area of this compound).
  • Construct a calibration curve by plotting the PAR versus the nominal concentration of the calibration standards.
  • Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.
  • Determine the concentration of Ticagrelor in unknown samples and QCs by back-calculating from their PAR using the regression equation.
Visualization of the Analytical Principle

This diagram illustrates the core principle of using the analyte-to-IS ratio to ensure accurate quantification, even in the presence of signal suppression (matrix effect).

G cluster_ideal Ideal Condition (No Matrix Effect) cluster_real Real Condition (50% Ion Suppression) Ideal_Tica Ticagrelor Signal Area = 100,000 Ideal_Ratio Ratio = 1.0 Ideal_Tica->Ideal_Ratio Ideal_IS This compound Signal Area = 100,000 Ideal_IS->Ideal_Ratio Conclusion Calculated concentration remains accurate because the ratio is constant, demonstrating the power of a SIL-IS. Real_Tica Ticagrelor Signal Area = 50,000 Real_Ratio Ratio = 1.0 Real_Tica->Real_Ratio Real_IS This compound Signal Area = 50,000 Real_IS->Real_Ratio

Caption: How this compound compensates for matrix effects.

Method Validation: A System of Self-Validation

A bioanalytical method is only reliable if it is rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). The use of this compound is integral to meeting these stringent requirements.

Key Validation Parameters and the Role of this compound:

ParameterFDA Guideline SummaryHow this compound Ensures Compliance
Selectivity The method must differentiate the analyte and IS from endogenous components.This compound has a unique m/z, ensuring no interference from endogenous compounds or Ticagrelor itself.
Accuracy & Precision Accuracy within ±15% (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).[11]By correcting for random and systematic errors during sample prep and analysis, this compound is key to achieving tight accuracy and precision.
Matrix Effect The effect of the matrix on ionization must be assessed to ensure it does not compromise precision and accuracy.As a SIL-IS, this compound co-elutes and experiences the same ionization suppression or enhancement as Ticagrelor, effectively neutralizing the matrix effect.[2]
Recovery Extraction recovery should be consistent and reproducible, though it need not be 100%.The near-identical chemical nature of this compound ensures its extraction efficiency mirrors that of Ticagrelor, correcting for any variability.
Stability Analyte stability must be proven under various storage and handling conditions (freeze-thaw, bench-top, long-term).By being added before extraction, this compound can help compensate for minor analyte degradation during processing, although comprehensive stability must still be demonstrated.

Conclusion: The Bedrock of Confidence in Bioanalytical Data

The choice of an internal standard is a critical decision in the development of any quantitative bioanalytical method. For Ticagrelor, the use of its stable isotope-labeled analog, this compound, is not merely a preference but a scientifically validated necessity for achieving the highest standards of data quality. Its ability to mimic the analyte through every stage of the analytical process—from extraction to detection—ensures that it effectively corrects for the inherent variabilities of LC-MS/MS analysis in complex biological matrices. This technical guide has demonstrated that by leveraging the unique properties of this compound, researchers and drug development professionals can generate robust, reliable, and defensible pharmacokinetic data, which is essential for the safe and effective clinical use of Ticagrelor.

References

  • Chae, H. J., Kim, H. S., Kim, I. W., Lee, H. Y., & Gwak, H. S. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 1265911-55-4. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2014). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences. [Link]

  • Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]

  • Sjöström, T., et al. (2018). Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. PLoS ONE, 13(7), e0201179. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Kakde, R. B., et al. (2017). A simple method is developed for impurity profiling of Ticagrelor by High Performance liquid Chromatography. International Journal of PharmTech Research, 10(4), 225-237. [Link]

  • Lagoutte-Renosi, C., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 343. [Link]

Sources

An In-Depth Technical Guide to the Certificate of Analysis and Quality Specifications of Ticagrelor-d7

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug development and clinical research, the precision of analytical measurements is paramount. This is particularly true in pharmacokinetic and bioequivalence studies where the accurate quantification of a drug in biological matrices is essential for determining its safety and efficacy. Ticagrelor, a potent and reversible P2Y12 receptor antagonist, is a cornerstone in the treatment of acute coronary syndromes.[1] To ensure the reliability of its quantification in complex biological samples, a high-purity, well-characterized internal standard is indispensable. This is where Ticagrelor-d7, a deuterated analogue of Ticagrelor, plays a critical role.

This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and quality specifications for this compound. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and figures. Instead, this guide will delve into the scientific rationale behind the specifications, the experimental methodologies used for their verification, and the practical implications for researchers in the field. By understanding the nuances of what constitutes a high-quality internal standard, scientists can ensure the integrity and reproducibility of their analytical data, ultimately contributing to the development of safer and more effective medicines.

Chapter 1: Decoding the Certificate of Analysis (CoA) for this compound

The Certificate of Analysis is more than just a document of compliance; it is the foundational evidence of a reference material's identity, purity, and overall fitness for its intended purpose. For researchers, a comprehensive CoA is the first line of defense against erroneous data and failed experiments.

The Indispensable Role of a CoA

A CoA for this compound serves as a formal declaration from the manufacturer that the material meets a predefined set of quality specifications. It provides a detailed summary of the analytical tests performed on a specific batch, the results of those tests, and the analytical methods used. This transparency is crucial for:

  • Ensuring Traceability and Reproducibility: By documenting the characterization of a specific lot, the CoA allows researchers to trace the source of their standard and reproduce their experiments with confidence.

  • Method Development and Validation: The information on the CoA is essential for developing and validating analytical methods, as it provides the expected purity and identity of the internal standard.

  • Regulatory Compliance: In regulated environments, such as those governed by the Food and Drug Administration (FDA) or the European Medicines Agency (EMA), a complete and accurate CoA is a non-negotiable component of study documentation.[2][3]

Anatomy of a this compound CoA: A Section-by-Section Analysis

A well-structured CoA for this compound will typically include the following sections, each providing critical information about the quality of the material.

This section unequivocally confirms the identity of the compound.

Parameter Example Specification Significance and Rationale
Compound Name This compoundThe systematic name ensures clear communication and avoids ambiguity.
CAS Number 1265911-55-4The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance, providing a universal standard for its identification.
Chemical Formula C₂₃H₂₁D₇F₂N₆O₄SThe formula confirms the elemental composition and the presence of seven deuterium atoms.
Molecular Weight 529.61 g/mol The molecular weight is a fundamental physical property that is confirmed by mass spectrometry.

These parameters describe the physical state of the material.

Parameter Example Specification Significance and Rationale
Appearance White to Off-White SolidA visual inspection provides a preliminary check for gross contamination or degradation. Any significant deviation from the expected appearance warrants further investigation.
Solubility Soluble in DMSO, MethanolInformation on solubility is critical for the preparation of stock and working solutions. The choice of solvent can impact the stability of the compound.

This is arguably the most critical section of the CoA, as it quantifies the purity of the this compound and identifies any potential impurities that could interfere with the analysis.

Chemical Purity vs. Isotopic Purity: A Crucial Distinction

It is essential to differentiate between chemical purity and isotopic purity. Chemical purity refers to the percentage of the material that is the desired chemical entity (this compound), irrespective of its isotopic composition. Isotopic purity , on the other hand, refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms. For an internal standard, both high chemical and high isotopic purity are paramount.[4]

Table of Purity and Impurity Specifications:

Parameter Methodology Typical Specification Significance and Rationale
Chemical Purity HPLC/UPLC≥ 99.0%High chemical purity ensures that the internal standard does not introduce interfering peaks into the chromatogram, which could co-elute with the analyte and affect the accuracy of quantification.
Isotopic Purity Mass Spectrometry≥ 98% Deuterated FormsHigh isotopic purity is crucial to prevent "crosstalk" between the internal standard and the analyte. If the isotopic purity is low, the undeuterated or partially deuterated species in the internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration.[5]
Residual Solvents Headspace GC-MSConforms to ICH Q3CResidual solvents from the synthesis process can be toxic and may also interfere with the analytical method. The limits are set according to the International Council for Harmonisation (ICH) guidelines based on the toxicity of the solvent.[2]
Water Content Karl Fischer Titration≤ 0.5%The presence of water can affect the accurate weighing of the material and may also promote degradation through hydrolysis.
Related Impurities HPLC/UPLC or LC-MSIndividual unknown impurity ≤ 0.10%, Total impurities ≤ 0.5%These are structurally similar compounds that can arise from the synthesis process or degradation. Controlling these impurities is critical to prevent interference with the analyte peak.

This section provides the raw data from the analytical techniques used to confirm the identity and structure of this compound.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule by analyzing the magnetic properties of the hydrogen nuclei. For this compound, the ¹H-NMR spectrum is used to confirm the overall structure and, importantly, to verify the absence of proton signals at the positions where deuterium atoms have been incorporated.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its isotopic distribution. The mass spectrum of this compound will show a molecular ion peak corresponding to its deuterated mass, confirming the successful incorporation of the deuterium atoms.

  • Infrared Spectroscopy (IR): IR spectroscopy provides a fingerprint of the molecule by identifying the functional groups present. The IR spectrum of this compound should be consistent with the known structure of Ticagrelor.

Chapter 2: Establishing Robust Quality Specifications for this compound

The quality specifications for this compound are not arbitrary; they are carefully defined to ensure that the internal standard is "fit-for-purpose." The stringency of these specifications is directly related to the intended application, with the most rigorous requirements being for studies supporting regulatory submissions.

The "Fit-for-Purpose" Principle

The concept of "fit-for-purpose" dictates that the quality of the internal standard must be appropriate for the stage of drug development. For early-stage discovery research, a well-characterized but less stringently specified standard may be acceptable. However, for pivotal clinical trials and bioequivalence studies that will be submitted to regulatory agencies, the internal standard must meet the highest quality standards to ensure the integrity of the data.

Rationale for Setting Acceptance Criteria
  • Purity (≥ 99.0%): A high chemical purity is essential to minimize the risk of interference from impurities. An impurity that co-elutes with the analyte can lead to an inaccurate baseline and affect the peak integration, resulting in biased quantitative results.

  • Isotopic Enrichment (≥ 98%): High isotopic enrichment is critical to prevent isobaric interference, where the isotopic variants of the internal standard contribute to the signal of the analyte. This is particularly important in LC-MS/MS analysis where the mass spectrometer differentiates between the analyte and the internal standard based on their mass-to-charge ratios.

  • Control of Potential Impurities: A thorough understanding of the synthetic route of Ticagrelor is crucial for identifying potential process-related impurities.[6][7][8] These can include starting materials, intermediates, by-products, and diastereomers. Any identified impurity with the potential to interfere with the analysis must be controlled to a level below 0.10%.

Common Process-Related Impurities in Ticagrelor Synthesis:

Impurity Type Potential Source Impact on Analysis
Unreacted Starting Materials Incomplete reactionMay have different chromatographic and mass spectrometric properties, potentially causing interfering peaks.
Intermediates Incomplete reaction or carry-overCan be structurally similar to the final product and may co-elute.
Diastereomers Non-stereospecific reactionsMay have similar mass spectra but can often be separated chromatographically. If not separated, they can lead to inaccurate quantification.
Oxidation Products Exposure to air or oxidizing agentsCan form during synthesis or storage and may have different retention times and mass spectra.
The Criticality of Stability Studies

An internal standard must be stable under the conditions of storage and use to ensure that its concentration remains constant throughout the analytical run. Stability studies are therefore a cornerstone of the quality assessment of this compound.

  • Long-Term Stability: This study assesses the stability of the material under the recommended storage conditions (e.g., -20°C) over an extended period (e.g., 1-2 years). The purpose is to establish a valid shelf-life for the material.

  • Short-Term Stability (Solution Stability): This evaluates the stability of the this compound in the solvent used to prepare stock and working solutions. It is typically assessed at room temperature and refrigerated conditions over a period of hours to days to mimic the conditions during sample preparation.

  • Freeze-Thaw Stability: Biological samples are often subjected to multiple freeze-thaw cycles. This study evaluates the stability of this compound in the biological matrix (e.g., plasma) after several cycles of freezing and thawing.

Chapter 3: Experimental Protocols for the Verification of this compound Quality

This chapter provides detailed, step-by-step methodologies for the key experiments used to verify the quality of a new lot of this compound. These protocols are designed to be self-validating, with clear system suitability criteria to ensure the reliability of the results.

Workflow for Incoming Quality Control (QC) of a New Lot of this compound

The following diagram illustrates a logical workflow for the incoming QC of a new batch of this compound, ensuring a comprehensive evaluation before its use in a study.

QC_Workflow start Receive New Lot of this compound doc_review Review Certificate of Analysis start->doc_review visual_insp Visual Inspection doc_review->visual_insp solubility_test Solubility Test visual_insp->solubility_test identity_confirm Identity Confirmation (LC-MS/MS) solubility_test->identity_confirm purity_assay Purity Assay (HPLC/UPLC) identity_confirm->purity_assay isotopic_purity Isotopic Purity (MS) purity_assay->isotopic_purity pass_fail Compare Results to Specifications isotopic_purity->pass_fail pass Release for Use pass_fail->pass Pass fail Quarantine and Investigate pass_fail->fail Fail

Sources

A Deep Dive into the Pharmacokinetic Profile of Ticagrelor-d7 Versus Non-labeled Ticagrelor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic profiles of Ticagrelor and its deuterated analog, Ticagrelor-d7. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of drug metabolism, the impact of deuteration on pharmacokinetic parameters, and provides a robust framework for the preclinical and clinical evaluation of these compounds.

Introduction: Ticagrelor and the Rationale for Deuteration

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[1] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into an active metabolite, AR-C124910XX, and several inactive metabolites.[1][2] The pharmacokinetic profile of Ticagrelor is characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing to maintain therapeutic plasma concentrations.[1]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a promising approach in drug development to favorably alter the pharmacokinetic properties of a molecule.[3] This modification, known as deuteration, can slow down the rate of metabolic clearance, leading to increased drug exposure, a longer half-life, and potentially a reduced dosing frequency.[3][4] this compound, a deuterated analog of Ticagrelor, has been synthesized with the aim of improving its metabolic stability.[5] This guide will explore the theoretical and practical aspects of comparing the pharmacokinetic profiles of Ticagrelor and this compound.

Comparative Metabolism and Pharmacokinetic Profile

Metabolism of Ticagrelor

The primary route of Ticagrelor metabolism is through oxidation mediated by CYP3A4.[6] The formation of the major active metabolite, AR-C124910XX, involves the N-dealkylation of the cyclopropylamino group and subsequent oxidation.[7] Another significant metabolic pathway is the oxidation of the propylthio side chain. The propyl group is a known "soft spot" for metabolism, susceptible to hydroxylation and further oxidation, leading to the formation of inactive metabolites and contributing to the overall clearance of the drug.

dot

Ticagrelor Ticagrelor Metabolite_Active AR-C124910XX (Active) Ticagrelor->Metabolite_Active CYP3A4 (Primary) Metabolite_Inactive Inactive Metabolites Ticagrelor->Metabolite_Inactive CYP3A4 (Propylthio Oxidation) Metabolite_Active->Metabolite_Inactive Further Metabolism Excretion Excretion Metabolite_Active->Excretion Metabolite_Inactive->Excretion

Caption: Metabolic Pathways of Ticagrelor.

The Kinetic Isotope Effect and its Predicted Impact on this compound

The substitution of hydrogen with deuterium at a metabolic site can significantly slow down the rate of bond cleavage by CYP enzymes, a phenomenon known as the kinetic isotope effect (KIE).[8] The C-D bond is stronger than the C-H bond, requiring more energy for cleavage. In the case of this compound, the seven deuterium atoms are located on the propylthio side chain. This strategic deuteration is intended to hinder the CYP3A4-mediated oxidation at this position.

The anticipated consequences of this deuteration on the pharmacokinetic profile of this compound, as compared to non-labeled Ticagrelor, are:

  • Reduced Metabolic Clearance: The primary impact is expected to be a decrease in the rate of metabolism, leading to lower overall clearance of the drug.

  • Increased Half-Life (t½): A reduction in clearance will likely result in a prolonged elimination half-life.

  • Increased Area Under the Curve (AUC): Slower metabolism will lead to a greater overall drug exposure over time.

  • Potentially Altered Metabolite Profile: The formation of metabolites resulting from the oxidation of the propylthio group is expected to be significantly reduced. This could potentially lead to a higher proportion of the active metabolite, AR-C124910XX, relative to other metabolites.

Comparative Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters for Ticagrelor and the predicted changes for this compound based on the principles of the kinetic isotope effect.

ParameterTicagrelor (Non-labeled)This compound (Predicted)Rationale for Prediction
Tmax (h) ~1.5 - 2.5[1]~1.5 - 2.5Absorption is unlikely to be significantly affected by deuteration.
Cmax (ng/mL) Dose-dependentPotentially higherReduced first-pass metabolism could lead to a higher peak concentration.
AUC (ng*h/mL) Dose-dependentSignificantly higherReduced metabolic clearance will increase overall drug exposure.
t½ (h) ~7 - 9[1]Significantly longerSlower metabolism will prolong the elimination half-life.
Metabolites AR-C124910XX (active), various inactive metabolites[1]Reduced formation of propylthio-oxidized metabolitesDeuteration at the propylthio "soft spot" will inhibit its oxidation.

Experimental Design for a Comparative Pharmacokinetic Study

A robust experimental design is crucial to accurately characterize and compare the pharmacokinetic profiles of Ticagrelor and this compound. The following outlines a comprehensive approach for a preclinical study in a relevant animal model (e.g., rats or dogs) and a subsequent human clinical trial.

dot

cluster_preclinical Preclinical Study (e.g., Rats) cluster_clinical Human Clinical Trial (Phase I) Preclinical_Dosing Single Oral Dose Administration (Ticagrelor & this compound) Preclinical_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Preclinical_Dosing->Preclinical_Sampling Preclinical_Analysis LC-MS/MS Bioanalysis of Plasma Samples Preclinical_Sampling->Preclinical_Analysis Preclinical_PK Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t½) Preclinical_Analysis->Preclinical_PK Clinical_Design Randomized, Double-Blind, Crossover Design Clinical_Subjects Healthy Volunteers Clinical_Design->Clinical_Subjects Clinical_Dosing Single Oral Dose Administration (Ticagrelor & this compound with Washout) Clinical_Subjects->Clinical_Dosing Clinical_Sampling Intensive Blood Sampling Clinical_Dosing->Clinical_Sampling Clinical_Analysis Validated LC-MS/MS Bioanalysis Clinical_Sampling->Clinical_Analysis Clinical_PK Comparative Pharmacokinetic Analysis Clinical_Analysis->Clinical_PK

Caption: Experimental Workflow for Comparative Pharmacokinetic Studies.

Preclinical Study Protocol

Objective: To determine and compare the pharmacokinetic profiles of Ticagrelor and this compound in a suitable animal model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Dosing:

    • Group 1: Single oral gavage of Ticagrelor (e.g., 10 mg/kg) in a suitable vehicle.

    • Group 2: Single oral gavage of this compound (molar equivalent dose to Group 1) in the same vehicle.

  • Blood Sampling: Serial blood samples (e.g., 0.2 mL) collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of Ticagrelor, this compound, and their respective active metabolites (AR-C124910XX) in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½, clearance, and volume of distribution) for both compounds using non-compartmental analysis.

Human Phase I Clinical Trial Protocol

Objective: To compare the pharmacokinetics, safety, and tolerability of single oral doses of Ticagrelor and this compound in healthy adult subjects.

Methodology:

  • Study Design: A randomized, double-blind, two-period, crossover study.

  • Subjects: Healthy male and female volunteers (n=12-18).

  • Dosing:

    • Period 1: Subjects receive a single oral dose of either Ticagrelor (e.g., 90 mg) or a molar equivalent dose of this compound.

    • Washout Period: A washout period of at least 7 days.

    • Period 2: Subjects receive the alternate treatment.

  • Blood Sampling: Intensive venous blood sampling at pre-dose and at frequent intervals post-dose (e.g., up to 72 hours) to adequately characterize the absorption, distribution, and elimination phases.

  • Bioanalysis: Analysis of plasma samples for Ticagrelor, this compound, and their active metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis: Comparative analysis of pharmacokinetic parameters between the two treatment groups.

Bioanalytical Workflow: LC-MS/MS Method for Simultaneous Quantification

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of Ticagrelor and this compound in biological matrices.

dot

Sample_Prep Plasma Sample Preparation (Protein Precipitation) LC_Separation Liquid Chromatography (Reversed-Phase C18 Column) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) MS_Ionization->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Caption: Bioanalytical Workflow for Ticagrelor and this compound Quantification.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of a different mass, or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ticagrelor: m/z 523.2 → 403.1[9]

      • This compound: m/z 530.4 -> 127.0[10]

      • AR-C124910XX: m/z 477.1 → 361.1[9]

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry.[11] Key validation parameters include:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

The deuteration of Ticagrelor at the propylthio side chain to create this compound presents a scientifically sound strategy to modulate its pharmacokinetic profile. Based on the principles of the kinetic isotope effect, it is hypothesized that this compound will exhibit reduced metabolic clearance, a longer half-life, and increased overall exposure compared to its non-labeled counterpart. This could potentially lead to a simplified dosing regimen and improved patient compliance. The experimental and bioanalytical frameworks provided in this guide offer a comprehensive roadmap for researchers to rigorously test this hypothesis and fully characterize the pharmacokinetic profile of this promising new chemical entity. The findings from such studies will be critical in determining the potential clinical advantages of this compound in the management of cardiovascular diseases.

References

  • Husted, S., & van Giezen, J. J. (2011). Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist. Cardiovascular Therapeutics, 29(1), 47-59.
  • European Medicines Agency. (2023).
  • Zhang, T., et al. (2018). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 155, 226-232.
  • Zhou, D., et al. (2011). In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics. Drug Metabolism and Disposition, 39(4), 703-710.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Jones, J. P., & Rettie, A. E. (2005). Kinetic deuterium isotope effects in cytochrome P450 reactions.
  • Gerebtzoff, G., et al. (2004). Prediction of human pharmacokinetics from preclinical data: a retrospective analysis of 288 drugs. Biopharmaceutics & Drug Disposition, 25(4), 185-196.
  • PubChem. (n.d.). Ticagrelor. National Center for Biotechnology Information. Retrieved from [Link]

  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.
  • Harbeson, S. L., & Tung, R. D. (2017). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 16(9), 603-620.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • Adamski, P., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Pharmacological Reports, 70(4), 707-712.
  • Chen, J., et al. (2018).
  • European Patent Office. (2017). Deuterated derivatives of ticagrelor for medical use (EP3135675A1).
  • Justia Patents. (2016).
  • U.S. Patent and Trademark Office. (2011).
  • Mutlib, A. E. (2008). Application of stable isotopes in DMPK studies. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 869-883.
  • Penner, N., et al. (2009). The use of human liver microsomes in in vitro metabolism studies. Current Protocols in Toxicology, 40(1), 3.9.1-3.9.19.
  • Hyland, R., et al. (2008). Prediction of human pharmacokinetics from preclinical data. Current Drug Metabolism, 9(9), 894-903.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
  • Wikipedia. (n.d.). Cytochrome P450 3A4. Retrieved from [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.
  • Zhang, H., et al. (2019). Prediction of Ticagrelor and its Active Metabolite in Liver Cirrhosis Populations Using a Physiologically Based Pharmacokinetic Model Involving Pharmacodynamics. Journal of Pharmaceutical Sciences, 108(7), 2469-2477.
  • Butler, K., & Teng, R. (2010). A pharmacokinetic and pharmacodynamic study of ticagrelor in patients with stable coronary artery disease. Journal of Clinical Pharmacology, 50(8), 915-925.
  • Blake, M. I., et al. (1975). Deuterium isotope effects in the N-demethylation of morphine. Journal of Pharmaceutical Sciences, 64(3), 367-371.
  • Sharma, R., et al. (2017). Bioanalytical method development and validation of ticagrelor by RP-HPLC. International Journal of Applied Pharmaceutics, 9(3), 51-54.
  • U.S. Department of Health and Human Services. (2025).
  • Guengerich, F. P. (2007). Cytochrome P450 mechanism: B. Major types of P450 oxidation reactions. Vanderbilt University School of Medicine.
  • Baranczewski, P., et al. (2006). Role of human liver microsomes in in vitro metabolism of drugs-a review. Pharmacological Reports, 58(4), 442-452.
  • U.S. Patent and Trademark Office. (2009). DEUTERATED DRUGS: A NEW APPROACH TO DRUG DISCOVERY.
  • Li, X., et al. (2024). CYP3A4-Mediated Metabolic Activation and Cytotoxicity of Chlortoluron. Chemical Research in Toxicology.
  • Patsnap Synapse. (2024).
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
  • Storey, R. F., et al. (2017). Pharmacokinetic-pharmacodynamic modelling of platelet response to ticagrelor in stable coronary artery disease and prior myocardial infarction patients. British Journal of Clinical Pharmacology, 83(11), 2444-2455.
  • Flesch, G., et al. (2016).
  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4.
  • Google Patents. (2016).
  • Shimadzu. (n.d.). Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph.
  • Zhan, X., et al. (2023). Metabolism and pharmacokinetic study of deuterated osimertinib. Biopharmaceutics & Drug Disposition, 44(2), 115-125.
  • Hunter, L. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 54(5), 1264-1277.
  • Rizea-Savu, S., et al. (2021). Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions. Farmacia, 69(5), 896-903.
  • ResearchGate. (n.d.).
  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • U.S. Food and Drug Administration. (2019).
  • International Journal of PharmTech Research. (2017).
  • Adamski, P., et al. (2018). Metabolism of ticagrelor in patients with acute coronary syndromes. Pharmacological Reports, 70(4), 707-712.
  • Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.9.1-7.9.23.
  • ResearchGate. (n.d.).

Sources

The Gold Standard: A Technical Guide to the Principles and Practices of Stable Isotope-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of chromatography and mass spectrometry, particularly in complex biological matrices, achieving this goal is fraught with challenges. Matrix effects, variable extraction recoveries, and fluctuations in instrument response can all conspire to undermine the integrity of our results. This guide provides an in-depth exploration of the cornerstone of modern quantitative bioanalysis: the stable isotope-labeled (SIL) internal standard. We will move beyond a simple recitation of protocols to dissect the fundamental principles that make SIL internal standards the gold standard, equipping you with the expertise to design, validate, and troubleshoot robust analytical methods.

The Imperative for an Ideal Internal Standard: Beyond Simple Correction

An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[1][2] The core principle is that the IS should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] Any loss of analyte during extraction or any suppression of its signal during ionization should be mirrored by a proportional loss or suppression of the IS signal. By normalizing the analyte's response to that of the IS, we can achieve accurate quantification even in the face of these variations.

While structural analogs have historically been used as internal standards, they are an imperfect solution. Minor differences in chemical structure can lead to significant differences in physicochemical properties, resulting in different extraction efficiencies, chromatographic retention times, and ionization efficiencies. This is where the stable isotope-labeled internal standard excels. A SIL IS is the analyte molecule itself, but with one or more atoms replaced by their heavier, non-radioactive isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[3][4] This subtle change in mass renders it distinguishable from the analyte by a mass spectrometer, yet its chemical and physical properties are nearly identical.[3] This near-perfect chemical mimicry is the foundation of its superiority.[3][5]

The Anatomy of an Effective SIL Internal Standard: A Multi-faceted Selection Process

The selection of an appropriate SIL internal standard is the most critical step in developing a robust quantitative assay. A poorly chosen standard can introduce more error than it corrects. The following criteria, grounded in both theory and extensive field experience, must be rigorously evaluated.

Isotopic Purity and Unlabeled Contribution

An ideal SIL IS preparation should have high isotopic enrichment and be substantially free of the unlabeled analyte.[3][6] The presence of the unlabeled species in the IS spiking solution will lead to a positive bias in the measurement of the analyte, particularly at the lower limit of quantitation (LLOQ).

ParameterRecommendationRationale
Isotopic Purity > 98%Ensures a strong, clean signal for the IS, distinct from the analyte.
Unlabeled Analyte < 0.1% (ideally) to < 2%Minimizes the contribution of the IS to the analyte signal, preventing artificially inflated results.[6][7]
The Mass Shift: A Balancing Act

The mass difference between the SIL IS and the analyte must be sufficient to prevent spectral overlap from the natural isotopic abundance of the analyte (the M+1, M+2 peaks).[6] However, an excessive mass shift, particularly with deuterium, can lead to chromatographic separation of the analyte and the IS, defeating the purpose of co-elution.[6][7]

ParameterRecommendationRationale
Mass Difference ≥ 3 DaGenerally sufficient to resolve the IS from the analyte's natural isotopic peaks in a typical mass spectrometer.[3][6]
The Isotope Choice: ¹³C/¹⁵N vs. ²H (Deuterium)

While deuterium is often the most cost-effective and synthetically accessible choice for labeling, it is not without its drawbacks.[4] The greater relative mass difference between protium (¹H) and deuterium (²H) can lead to the "deuterium isotope effect," which can alter the chromatographic retention time and, in some cases, the fragmentation pattern of the molecule.[4]

More critically, deuterium atoms placed on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent or matrix, especially under acidic or basic conditions.[3] This would lead to a loss of the isotopic label and a decrease in the IS signal, compromising the accuracy of the assay.

Labels with ¹³C or ¹⁵N are generally preferred as they are not susceptible to exchange and have a minimal isotope effect, ensuring co-elution and consistent fragmentation.[4][6]

IsotopeAdvantagesDisadvantages
²H (Deuterium) Cost-effective, relatively easy to synthesize.Potential for chromatographic shifts (isotope effect), risk of H/D back-exchange, can alter fragmentation.[4][5][8]
¹³C No isotope effect, stable label (no back-exchange), does not alter fragmentation.[4][6]More expensive, more complex synthesis.
¹⁵N No isotope effect, stable label (no back-exchange).[4][6]More expensive, more complex synthesis.
Strategic Label Positioning

The position of the isotopic label(s) within the molecule is a critical consideration. The labels should be placed in a metabolically stable part of the molecule to avoid loss of the label in vivo if the assay is for pharmacokinetic studies. Furthermore, for tandem mass spectrometry (MS/MS) methods, the label should ideally be on the fragment ion that will be monitored for quantification.[3] This ensures that the internal standard tracks the analyte even through the fragmentation process in the mass spectrometer.

The SIL IS in Practice: From Benchtop to Data

The successful implementation of a SIL IS-based method requires meticulous attention to detail at every stage of the workflow.

Workflow for Quantitative Bioanalysis using SIL IS

SIL_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Add SIL IS (Precise, known amount) Sample->Spike Early as possible Extract Extraction (PPT, LLE, SPE) Spike->Extract LC LC Separation Extract->LC Inject MS MS/MS Detection LC->MS Elute Peak Peak Integration (Analyte & SIL IS) MS->Peak Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak->Ratio Quant Quantify vs. Cal Curve Ratio->Quant Result Final Concentration Quant->Result

Caption: A typical workflow for quantitative analysis using a SIL internal standard.

Experimental Protocol: Preparation of Calibration Standards and Quality Controls

A self-validating system relies on the accuracy of its calibrators and the integrity of its quality controls (QCs).

Objective: To prepare a set of calibration standards and QCs in the appropriate biological matrix for the validation and subsequent use of a SIL IS-based bioanalytical method.

Materials:

  • Analyte reference standard of known purity.

  • SIL internal standard of known purity and isotopic enrichment.

  • Control biological matrix (e.g., human plasma, K2EDTA).

  • Appropriate solvents for stock solutions (e.g., methanol, DMSO).

  • Calibrated volumetric flasks and pipettes.

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the analyte and SIL IS reference standards.

    • Prepare primary stock solutions in a suitable solvent at a high concentration (e.g., 1 mg/mL). Ensure complete dissolution.

    • From the primary stocks, prepare a series of intermediate spiking solutions for both the analyte and the SIL IS through serial dilution.

  • SIL IS Working Solution:

    • Prepare a working solution of the SIL IS at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. This concentration should be consistent across all samples.[7]

  • Calibration Curve Preparation:

    • Aliquot the control biological matrix into a series of labeled tubes.

    • Spike the matrix with the analyte intermediate solutions to create a calibration curve with at least 6-8 non-zero concentration levels, spanning the expected range of the study samples.

    • Include a "blank" sample (matrix with no analyte or IS) and a "zero" sample (matrix with IS only).

  • Quality Control (QC) Sample Preparation:

    • Prepare a separate set of QCs by spiking the control matrix with the analyte at a minimum of three concentration levels:

      • Low QC (within 3x of the LLOQ).

      • Mid QC.

      • High QC (at ~75-80% of the upper limit of quantitation).

    • These QCs should be prepared from a separate weighing of the analyte reference standard if possible, to ensure independence from the calibration standards.

  • Sample Aliquoting and Storage:

    • Vortex all prepared calibrators and QCs thoroughly.

    • Aliquot into single-use tubes and store at an appropriate temperature (e.g., -80°C) until analysis.

Data Analysis and Interpretation: The Power of the Ratio

The fundamental calculation in an IS-based method is the response ratio (RR):

RR = (Peak Area of Analyte) / (Peak Area of SIL IS)

A calibration curve is constructed by plotting the RR against the known concentration of the analyte for the calibration standards. The concentration of the analyte in unknown samples is then determined by calculating their RR and interpolating from this curve.

The true power of the SIL IS is visualized when examining the raw peak areas. While the absolute peak areas of both the analyte and the IS may fluctuate from injection to injection due to matrix effects or instrument variability, their ratio should remain constant for a given concentration.

Data_Correction Conceptual Impact of SIL IS on Signal Variability cluster_no_is Without Internal Standard cluster_with_is With SIL Internal Standard Raw_Signal Raw Analyte Signal Suppression Matrix Suppression Raw_Signal->Suppression Variable_Result Inaccurate Result Suppression->Variable_Result Raw_Analyte Raw Analyte Signal Matrix_Effect Matrix Suppression Raw_Analyte->Matrix_Effect Raw_IS Raw SIL IS Signal Raw_IS->Matrix_Effect Ratio_Calc Response Ratio Calculation Matrix_Effect->Ratio_Calc Both signals suppressed proportionally Accurate_Result Accurate Result Ratio_Calc->Accurate_Result

Caption: How a SIL IS corrects for signal suppression to yield an accurate result.

Regulatory Expectations and Method Validation

The use of internal standards in regulated bioanalysis is not just a best practice; it is a requirement. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods.[1] A key aspect of this is monitoring the response of the internal standard throughout the analytical run.

The FDA recommends pre-defining an acceptance window for the IS response in a given run.[9] Any samples with an IS response outside this window may indicate a problem with sample preparation or analysis for that specific sample and should be investigated.[9] A consistent and stable IS response across the entire batch provides confidence in the integrity of the data.

During method validation, the performance of the IS must be thoroughly assessed. This includes demonstrating a lack of interference at the retention time of the analyte and the IS in blank matrix samples.[10] The stability of the analyte and the IS in the biological matrix under various storage and handling conditions must also be established.[10]

Conclusion: A Non-Negotiable Tool for Assay Integrity

While the initial investment in synthesizing or purchasing a high-quality stable isotope-labeled internal standard can be significant, the return in terms of data quality, method robustness, and regulatory compliance is immeasurable. A well-chosen SIL IS is not merely a tool for correction; it is a self-validating system built into every sample, providing a continuous check on the integrity of the analytical process. By understanding the fundamental principles of their selection and application, researchers and scientists can ensure that their quantitative data is not just a number, but a reliable and defensible result. While SIL internal standards are the preferred choice, it's important to recognize that they may not always be available or may be prohibitively expensive, in which case structural analogues can be considered as a viable alternative.[5][8] However, even with the use of a SIL IS, potential issues such as stability, recovery, and ion suppression can sometimes be masked, necessitating careful method development and validation.[5][8]

References

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Available from: [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Available from: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited. Available from: [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Available from: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. Available from: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. Available from: [Link]

  • Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. CMIC Group. Available from: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Ticagrelor-d7

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the material safety and handling considerations for Ticagrelor-d7, a deuterated analog of the P2Y12 receptor antagonist, Ticagrelor. As a Senior Application Scientist, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it synthesizes publicly available data with established principles of handling isotopically labeled compounds to offer a comprehensive resource for professionals in drug development and research. The primary objective is to ensure both personal safety and the preservation of the compound's isotopic integrity, which is paramount for its intended use as an internal standard in quantitative analyses.[1][2]

Compound Identification and Physicochemical Properties

This compound is a stable-labeled isotopic variant of Ticagrelor, where seven hydrogen atoms on the propylthio group have been replaced with deuterium.[3] This specific modification makes it an ideal internal standard for mass spectrometry-based quantification of Ticagrelor, as it co-elutes with the parent compound but is distinguishable by its higher mass.[2]

While a comprehensive, officially published Material Safety Data Sheet (MSDS) for this compound is not as readily available as for its non-deuterated counterpart, several suppliers provide safety data sheets that form the basis of this guide.[3][4] The fundamental toxicological and chemical properties are considered to be nearly identical to Ticagrelor due to the subtle nature of deuterium substitution.

Table 1: Physicochemical Properties of this compound

PropertyDataSource
Chemical Name (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propyl-1,1,2,2,3,3,3-d7-thio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol[3]
CAS Number 1265911-55-4[1][3][4]
Appearance Solid, Yellow Solid[4]
Solubility Soluble in DMSO[4]
Primary Use Research and Development, Internal Standard for Quantification[1][2][4]

Hazard Identification and Toxicological Profile

The hazard profile of this compound is extrapolated from the data available for Ticagrelor. The primary pharmacological effect of Ticagrelor is the inhibition of platelet aggregation.[2] Therefore, the principal toxicological concern is related to an increased risk of bleeding.[5]

GHS Hazard Classification:

Based on available SDS, this compound is classified with the following hazards:

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

  • Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[3][5][6]

Table 2: Summary of Toxicological Information

EffectDescriptionSource
Acute Toxicity Low acute oral toxicity is expected based on Ticagrelor data.[5]
Skin Contact Not expected to be a significant irritant or corrosive.[3][5]
Eye Contact Causes serious eye irritation.[3]
Inhalation High concentrations of dust may cause slight irritation to the upper respiratory tract.[5]
Sensitization Not expected to be a skin sensitizer.[3][5]
Carcinogenicity Not classified as a carcinogen.[3][5]
Mutagenicity No evidence of genotoxic potential from in vitro and in vivo tests on Ticagrelor.[5]
Reproductive Toxicity Studies on Ticagrelor do not indicate a reproductive risk to humans.[5]
Specific Target Organ Toxicity (Repeated Exposure) Based on animal studies with Ticagrelor, repeated exposure may affect the gastrointestinal tract, ovaries, and blood components, with an increased risk of bleeding.[5]

Exposure Control and Personal Protection

A proactive approach to exposure control is critical when handling any active pharmaceutical ingredient, including deuterated analogs. The following measures are based on a combination of specific SDS recommendations and general best practices for laboratory safety.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing or aliquoting, the use of a chemical fume hood or a ventilated balance enclosure is strongly recommended.[6]

  • Dust Control: Minimize the generation and accumulation of dust.[5] If dust from crushed tablets or powder is allowed to accumulate, it may form flammable dust clouds in the air.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a cornerstone of safe handling.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use, and hands should be washed and dried after handling.[4]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.[6] For handling larger quantities, consider more protective clothing.[4]

  • Respiratory Protection: Not typically required for small-scale laboratory use where engineering controls are adequate.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]

PPE_Workflow cluster_Assessment Risk Assessment cluster_Controls Control Measures cluster_PPE Required PPE Start Handling this compound CheckDust Potential for Dust Generation? Start->CheckDust Ventilation General Lab Ventilation CheckDust->Ventilation No FumeHood Use Chemical Fume Hood or Vented Enclosure CheckDust->FumeHood Yes Gloves Nitrile Gloves Ventilation->Gloves FumeHood->Gloves Goggles Safety Goggles Gloves->Goggles LabCoat Lab Coat Goggles->LabCoat StandardPPE Standard PPE: - Goggles - Gloves - Lab Coat LabCoat->StandardPPE

Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.

First Aid Measures

In the event of accidental exposure, prompt and appropriate first aid is essential.

Table 3: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Handling and Storage: Preserving Isotopic Integrity

Beyond the immediate safety concerns, the primary goal when working with deuterated compounds is to maintain their isotopic purity. Deuterated compounds, particularly those with exchangeable protons, can be susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.

Safe Handling Protocol
  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid under an inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen or argon).[8] This is the most effective way to prevent H-D exchange.

  • Minimize Exposure: Open containers for the briefest time possible. Use non-sparking tools for manipulation.[4]

  • Weighing: Use a tared, sealed vial for weighing. If weighing on paper, do so quickly in a low-humidity environment or a ventilated enclosure.

  • Solution Preparation: Prepare solutions using anhydrous solvents to prevent H-D exchange in the solution phase.

  • Hygiene: Wash hands thoroughly after handling.[5] Avoid contact with skin and eyes.[4]

Storage Conditions

Proper storage is crucial for the long-term stability and integrity of this compound.

  • Container: Store in the original, tightly closed container.[4]

  • Environment: Keep in a dry, cool, and well-ventilated place.[4][9]

  • Moisture Protection: As deuterated compounds can be hygroscopic, protection from moisture is critical.[10] Storing in a desiccator, especially after the container has been opened, is a recommended practice.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials as specified in the full SDS.[4]

Storage_Protocol cluster_Receiving Receiving & Initial Storage cluster_Handling Handling & Use cluster_PostHandling Post-Handling Storage Receive Receive this compound StoreCoolDry Store in a Cool, Dry, Well-Ventilated Area Receive->StoreCoolDry TightlySealed Keep Container Tightly Sealed StoreCoolDry->TightlySealed Equilibrate Equilibrate to Room Temp Before Opening TightlySealed->Equilibrate InertAtmosphere Handle Under Inert Atmosphere Equilibrate->InertAtmosphere MinimizeExposure Minimize Air Exposure InertAtmosphere->MinimizeExposure Reseal Immediately Reseal Tightly MinimizeExposure->Reseal Desiccator Store Opened Container in a Desiccator Reseal->Desiccator ReturnStorage Return to Designated Storage Location Desiccator->ReturnStorage

Caption: Recommended storage and handling workflow for maintaining the integrity of this compound.

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate: Keep unnecessary personnel away from the spill area.[7]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dispersal of dust into the air.[5] Do not let the chemical enter drains.[4]

  • Cleanup: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[5] Place in a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment if necessary.[4]

  • Environmental Precautions: Collect spillage.[5][6] Discharge into the environment must be avoided.[4]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be treated as hazardous chemical waste and sent to an approved incineration plant or licensed waste disposal site.[5][9] Do not dispose of it with household waste.

Transportation Information

Ticagrelor and its deuterated analog are classified as environmentally hazardous substances for transport.

Table 4: Transport Classification

RegulationUN NumberProper Shipping NameHazard ClassPacking Group
ICAO/IATA 3077Environmentally hazardous substance, solid, n.o.s. (TICAGRELOR)9III
IMO/IMDG 3077ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (TICAGRELOR)9III

Source:[5]

Conclusion

While this compound is a non-radioactive, stable-labeled compound, its handling demands the same rigor as its pharmacologically active parent compound, with the added consideration of preserving its isotopic integrity.[9] By integrating the specific hazards identified in available safety data sheets with the meticulous handling protocols required for deuterated materials, researchers can ensure a safe laboratory environment and the validity of their experimental results. Adherence to engineering controls, consistent use of appropriate personal protective equipment, and careful storage practices are the foundational pillars of working safely with this compound.

References

  • AstraZeneca Australia. (2014). SAFETY DATA SHEET - BRILIQUE TABLETS. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Ticagrelor - Safety Data Sheet. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS TICAGRELOR. [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Chloroform - Gas Isotopes | Special Gases. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust and Validated Bioanalytical LC-MS/MS Method for the Quantification of Ticagrelor and its Active Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Precise Ticagrelor Monitoring

Ticagrelor is a pivotal oral antiplatelet agent, acting as a reversible P2Y12 receptor antagonist to inhibit platelet aggregation.[1] It is widely prescribed, often in conjunction with aspirin, to mitigate the risk of thrombotic events in patients with acute coronary syndrome.[2] Ticagrelor undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes, to form an active metabolite, AR-C124910XX.[3][4] This metabolite is also pharmacologically active, contributing to the overall therapeutic effect. Given the critical nature of its application and the potential for inter-individual variability in drug response, a highly accurate and precise bioanalytical method for the simultaneous quantification of ticagrelor and AR-C124910XX in human plasma is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][5]

This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of ticagrelor and its active metabolite, AR-C124910XX, in human plasma. The described protocol is designed for simplicity, sensitivity, and adherence to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6]

Method Rationale: Strategic Choices for a Self-Validating System

The development of this bioanalytical method was guided by the principles of efficiency, robustness, and scientific integrity. Each component of the protocol was selected to ensure a self-validating system that minimizes variability and maximizes accuracy.

Sample Preparation: The Efficiency of Protein Precipitation

For high-throughput bioanalysis, a simple and rapid sample preparation technique is essential. While liquid-liquid extraction (LLE) can offer cleaner extracts, it is often more time-consuming.[1][7] In contrast, protein precipitation (PPT) provides a streamlined workflow with acceptable recovery and minimal matrix effects for ticagrelor and its metabolite.[1][8] The decision to employ a straightforward protein precipitation with acetonitrile is justified by its ability to efficiently remove the majority of plasma proteins, which can interfere with the LC-MS/MS analysis, while ensuring high recovery of the analytes.[1][8][9] This approach significantly reduces sample preparation time, a critical factor in clinical trial settings.

Internal Standard Selection: Ensuring Analytical Precision

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative bioanalysis by mass spectrometry.[10] A SIL-IS, such as Ticagrelor-d7, possesses chemical and physical properties nearly identical to the analyte.[10] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for any variations in these processes and leading to superior accuracy and precision.[10] While other compounds like tolbutamide have been successfully used, a deuterated analog provides the most reliable correction for potential matrix effects and extraction inconsistencies.[1][10]

Chromatographic Separation: Achieving Baseline Resolution

A reversed-phase C18 column is selected for its proven efficacy in separating moderately polar compounds like ticagrelor and AR-C124910XX from endogenous plasma components. The use of a gradient elution with a mobile phase consisting of acetonitrile and water with a formic acid modifier allows for a rapid yet efficient separation, ensuring sharp peak shapes and baseline resolution of the analytes and the internal standard.[1] The short run time enhances the high-throughput nature of the assay.

Mass Spectrometric Detection: The Specificity of MRM

Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity for quantitative analysis in complex matrices like plasma. By monitoring specific precursor-to-product ion transitions for each analyte and the internal standard, the method can effectively distinguish them from co-eluting matrix components, thus minimizing interferences and ensuring the integrity of the quantitative data.[1][7] Both positive and negative electrospray ionization (ESI) modes have been successfully employed for ticagrelor analysis; the choice often depends on the specific instrumentation and optimization experiments.[1][7]

Experimental Protocols

Materials and Reagents
  • Ticagrelor and AR-C124910XX reference standards

  • This compound (or other suitable internal standard)

  • HPLC-grade acetonitrile and water

  • Formic acid (analytical grade)

  • Blank human plasma (with K2-EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ticagrelor, AR-C124910XX, and the internal standard in methanol or acetonitrile to obtain individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the ticagrelor and AR-C124910XX stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution in acetonitrile to achieve a final concentration that provides an optimal response in the LC-MS/MS system.

Sample Preparation Protocol: Protein Precipitation

Protein Precipitation Workflow plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard Working Solution plasma->is vortex1 3. Vortex Mix is->vortex1 ppt_solvent 4. Add Acetonitrile (Precipitating Agent) vortex1->ppt_solvent vortex2 5. Vortex Mix Thoroughly ppt_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Ticagrelor Analysis.

  • Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A time-programmed gradient to ensure separation of analytes from matrix components (e.g., starting with 95% A, ramping to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in negative or positive mode
MRM Transitions Ticagrelor: m/z 521.1 → 361.1[1][11] AR-C124910XX: m/z 477.0 → 361.1[1][11] this compound: (Specific to the IS used) Tolbutamide (alternative IS): m/z 269.0 → 169.6[1][11]
Ion Source Parameters Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature)

Method Validation: A Comprehensive Assessment of Performance

The developed method must be rigorously validated according to the latest FDA and/or EMA guidelines for bioanalytical method validation.[3][6] The following parameters are critical to establishing the reliability of the method.

Method_Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Caption: Key Parameters for Bioanalytical Method Validation.

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
Linearity and Range The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).[6]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% RSD) and accuracy (within ±20% of the nominal value).[6]
Intra- and Inter-Assay Precision The relative standard deviation (RSD) should be ≤15% at all QC levels (≤20% at the LLOQ).[7]
Intra- and Inter-Assay Accuracy The mean concentration should be within ±15% of the nominal value at all QC levels (within ±20% at the LLOQ).[7]
Extraction Recovery The recovery of the analytes and IS should be consistent, precise, and reproducible. High recovery is desirable but not mandatory if the method is precise and accurate.[1]
Matrix Effect The matrix factor should be consistent across different lots of plasma, with an RSD of ≤15%.[3] The use of a stable isotope-labeled internal standard is crucial to mitigate matrix effects.[3]
Stability Analytes should be stable under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.[1][7][12] Deviations should be within ±15% of the nominal concentration.[1]
Dilution Integrity Samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank plasma and analyzed, with the back-calculated concentrations meeting the accuracy and precision criteria.[1]
Stability Considerations

Ticagrelor and its active metabolite have demonstrated good stability in human plasma under typical laboratory storage and handling conditions.[1][12] However, it is crucial to perform stability assessments as part of the validation process to confirm this for the specific conditions of your laboratory.[12] Studies have shown that ticagrelor may not be stable in whole blood for extended periods, even at 4°C, necessitating rapid plasma isolation after blood collection.[6]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable platform for the simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma. The use of a simple protein precipitation protocol coupled with the specificity and sensitivity of tandem mass spectrometry allows for a high-throughput and accurate analysis. Rigorous validation in accordance with regulatory guidelines is essential to ensure the integrity of the data generated, which is critical for supporting clinical and pharmaceutical development programs.

References

  • Kim, J., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology, 27(3), 98-108. [Link]

  • Giebułtowicz, J., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 278. [Link]

  • Zhang, T., et al. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 445-453. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Yadav, M., et al. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. ACG Publications. [Link]

  • Lee, H., et al. (2019). Simultaneous quantification of ticagrelor anits active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. ResearchGate. [Link]

  • Kim, J., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PubMed. [Link]

  • Kim, J., et al. (2019). Stability of ticagrelor and AR-C124910XX in human plasma under various conditions. ResearchGate. [Link]

  • Waghmare, S. A., & Sumithra, M. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. Semantic Scholar. [Link]

  • Giebułtowicz, J., et al. (2020). AR-C124910XX to ticagrelor plasma concentration ratios. Comparison of... ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). Ticagrelor Oral Tablet NDA 22433 PSG Page RV Oct 2024. [Link]

  • Sillén, H., et al. (2010). Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. PubMed. [Link]

  • Kim, H., et al. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. ResearchGate. [Link]

  • Agilent Technologies. (2017). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

Sources

Application Notes and Protocols for the Analysis of Ticagrelor in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Analytical Significance of Ticagrelor Monitoring in Urine

Ticagrelor is a potent and reversible P2Y12 receptor antagonist, playing a critical role in the prevention of thrombotic events in patients with acute coronary syndrome.[1] Its rapid onset of action and distinct metabolic pathway necessitate reliable analytical methods for its quantification in biological matrices. While plasma is the conventional matrix for therapeutic drug monitoring, urine analysis offers a non-invasive approach to assess patient compliance, and to conduct pharmacokinetic and metabolism studies.[2] The analysis of ticagrelor and its metabolites in urine, however, presents unique challenges due to the complex nature of the matrix and the presence of conjugated metabolites.

This comprehensive guide provides detailed application notes and validated protocols for the sample preparation of ticagrelor in urine for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the intricacies of three primary sample preparation techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering field-proven insights to navigate the complexities of each method.

The Challenge of the Urinary Matrix

Urine is a complex aqueous solution containing a high concentration of salts, urea, creatinine, and various endogenous and exogenous compounds.[3] These components can significantly interfere with the accurate quantification of ticagrelor, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during LC-MS/MS analysis.[4] Furthermore, ticagrelor and its active metabolite, AR-C124910XX, are extensively metabolized, with a significant portion excreted in urine as glucuronide conjugates.[5] Failure to account for these conjugates will lead to an underestimation of the total drug exposure.

Therefore, the primary objectives of sample preparation for ticagrelor analysis in urine are:

  • Removal of interfering matrix components: To minimize the matrix effect and ensure the longevity of the analytical column and mass spectrometer.

  • Concentration of the analyte: To achieve the required sensitivity for detection, especially at lower therapeutic doses.

  • Cleavage of glucuronide conjugates (if total drug concentration is desired): To accurately quantify the total amount of ticagrelor and its active metabolite.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique is a critical decision that balances analytical performance with workflow efficiency.[6] Below is a comparative summary of the three techniques detailed in this guide.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PP) Removal of proteins by denaturation with an organic solvent.Simple, fast, and cost-effective.Limited cleanup, potential for significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good cleanup, can be selective.Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[8]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Excellent cleanup, high analyte concentration, automation-friendly.More complex method development, higher cost per sample.

Enzymatic Hydrolysis of Glucuronide Metabolites

To determine the total concentration of ticagrelor and its active metabolite, enzymatic hydrolysis is a crucial pre-treatment step to cleave the glucuronide conjugates.[9] Beta-glucuronidase enzymes are commonly employed for this purpose.

Protocol: Enzymatic Hydrolysis
  • Sample Preparation: To 1 mL of urine sample, add 50 µL of an appropriate internal standard solution (e.g., isotope-labeled ticagrelor).

  • pH Adjustment: Adjust the pH of the urine sample to the optimal range for the chosen β-glucuronidase enzyme (typically pH 5.0-6.8) using a suitable buffer (e.g., acetate or phosphate buffer).

  • Enzyme Addition: Add an appropriate amount of β-glucuronidase enzyme (e.g., from Helix pomatia or recombinant sources). The exact amount should be optimized based on the enzyme activity and sample volume.

  • Incubation: Incubate the mixture at a specified temperature (typically 37-55°C) for a sufficient duration (e.g., 2-18 hours) to ensure complete hydrolysis.[10] The incubation time and temperature should be optimized for the specific enzyme and analytes.

  • Termination of Reaction: After incubation, stop the enzymatic reaction by adding a strong acid or by proceeding directly to the sample extraction step, which typically involves the addition of an organic solvent that denatures the enzyme.

Detailed Protocols for Sample Preparation

The following sections provide detailed, step-by-step protocols for each of the three primary sample preparation techniques.

Protein Precipitation (PP)

Protein precipitation is a straightforward and rapid method suitable for high-throughput analysis, particularly when extensive cleanup is not the primary concern.[11] A validated method for the analysis of ticagrelor in urine utilizes protein precipitation.[2]

  • Sample Aliquoting: Take 200 µL of the pre-treated (hydrolyzed, if applicable) urine sample in a microcentrifuge tube.

  • Precipitant Addition: Add 600 µL of cold acetonitrile (ACN) containing the internal standard. The 1:3 sample-to-solvent ratio is a common starting point.[11]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

PP_Workflow cluster_0 Protein Precipitation Workflow start Urine Sample precipitant Add Acetonitrile (3x volume) + Internal Standard start->precipitant vortex Vortex precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PP by partitioning the analyte of interest into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[8] The choice of extraction solvent is critical and depends on the polarity of ticagrelor.

  • Sample Preparation: To 1 mL of pre-treated urine in a glass tube, add the internal standard.

  • pH Adjustment: Adjust the sample pH to optimize the extraction efficiency. For ticagrelor, which is a weakly basic compound, adjusting the pH to a slightly basic condition (e.g., pH 8-9) with a suitable buffer (e.g., ammonium hydroxide) will ensure it is in its neutral form, enhancing its solubility in the organic solvent.

  • Solvent Addition: Add 3-5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of dichloromethane and isopropanol). Ethyl acetate is a commonly used solvent for compounds of intermediate polarity.[5]

  • Extraction: Vortex or mechanically shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 2000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start Urine Sample ph_adjust pH Adjustment + Internal Standard start->ph_adjust solvent_add Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->solvent_add extract Vortex/Shake solvent_add->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Organic Phase centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

SPE offers the most effective cleanup and concentration of the analyte, leading to lower matrix effects and improved sensitivity. The choice of the SPE sorbent is crucial for achieving optimal recovery and purity. For a molecule with the characteristics of ticagrelor (a moderately polar, weakly basic compound), a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) or a mixed-mode cation exchange sorbent could be suitable.

  • Sorbent Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of pre-treated urine, add the internal standard and dilute with 1 mL of a weak buffer (e.g., 2% formic acid in water) to ensure proper interaction with the sorbent. Load the entire sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent mixture may be necessary to remove more interferences.

  • Elution: Elute the analyte from the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile, possibly with a small percentage of a modifier like ammonium hydroxide to ensure complete elution of the basic analyte).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow start Urine Sample load Load Sample + Internal Standard start->load condition Condition SPE Cartridge condition->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow Diagram

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability. The following table summarizes typical performance characteristics for a validated LC-MS/MS method for ticagrelor in urine, based on published data.[2]

ParameterTypical ValueReference
Linearity Range 0.5 - 2000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Recovery > 85%[5]
Matrix Effect 98.3–110.7%[2]
Intra- and Inter-day Precision (%RSD) < 15%[2]
Intra- and Inter-day Accuracy (%Bias) ± 15%[2]

Conclusion and Recommendations

The selection of an appropriate sample preparation technique for the analysis of ticagrelor in urine is a critical determinant of data quality and laboratory workflow.

  • Protein Precipitation is recommended for high-throughput screening or when a simple and rapid method is prioritized, with the understanding that matrix effects may be more pronounced.

  • Liquid-Liquid Extraction offers a good balance between cleanup efficiency and cost, making it a suitable choice for many research applications.

  • Solid-Phase Extraction is the gold standard for achieving the highest level of sample cleanup and analyte concentration, which is essential for sensitive and robust quantitative analysis, particularly in regulated bioanalytical studies.

Regardless of the chosen method, proper validation is paramount to ensure the accuracy and reliability of the analytical results. The protocols and insights provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of ticagrelor in urine.

References

  • Zhong, W., Wang, X., Tang, L., Zhong, S., He, G., & Chen, X. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 445–453. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Chae, S. U., Kim, H., Kim, I. W., & Lee, S. Y. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 174, 53-60. [Link]

  • Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. [Link]

  • Zhong, W., Wang, X., Tang, L., Zhong, S., He, G., & Chen, X. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 445–453. [Link]

  • Lagoutte-Renosi, A., Royer, B., Rabani, V., & Davani, S. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 278. [Link]

  • Ghosh, M., Kumar, M., & Singh, S. K. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(4), 473–478. [Link]

  • Juhascik, M. P., & Fraser, M. D. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 999. [Link]

  • Phenomenex. (n.d.). Application Handbook.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). UHPLC/MS for Drug Detection in Urine.
  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
  • Parida, A. K., Rao, K. S., & Patnaik, A. K. (2017). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 10(11), 3843-3848. [Link]

  • Sigma-Aldrich. (n.d.). UHPLC/MS for Drug Detection in Urine.
  • Theodorescu, D., & Schiffer, E. (2012). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network. Proteomes, 1(1), 3-15. [Link]

  • D'Amico, F., Gucce, E., & D'Agostino, G. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113465. [Link]

Sources

Application Note: The Strategic Use of Ticagrelor-d7 in Preclinical and Clinical Pharmacokinetic Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of Ticagrelor-d7 as an internal standard in preclinical and clinical pharmacokinetic (PK) studies of Ticagrelor. As a stable isotope-labeled analogue, this compound is the gold standard for mitigating analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This document outlines the rationale for its use, detailed experimental workflows from sample collection to analysis, and validation procedures compliant with regulatory expectations.

Introduction: The Critical Role of Internal Standards in Pharmacokinetics

Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1][2][3] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are imperative. The inherent variability in sample preparation and the potential for matrix effects in biological samples can significantly impact the accuracy and precision of LC-MS/MS quantification.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to correct for these potential errors.[4][5][6] this compound is chemically identical to Ticagrelor, except that seven hydrogen atoms have been replaced with deuterium.[4][7] This substitution results in a mass shift that is readily detectable by a mass spectrometer, while its physicochemical properties remain virtually identical to the unlabeled analyte.[6] Consequently, this compound co-elutes with Ticagrelor during chromatography and experiences similar extraction recovery and ionization suppression or enhancement, allowing for reliable normalization of the analytical signal.

Table 1: Physicochemical Properties of Ticagrelor and this compound

PropertyTicagrelorThis compound
Chemical Formula C₂₃H₂₈F₂N₆O₄SC₂₃H₂₁D₇F₂N₆O₄S[4]
Molecular Weight 522.57 g/mol 529.6 g/mol [4]
Purity >98%>99% deuterated forms (d1-d7)[4]
Solubility Soluble in DMSO, DMF, and EthanolSoluble in DMSO (20 mg/ml), DMF (25 mg/ml), and Ethanol (15 mg/ml)[4]
Intended Use P2Y12 receptor antagonist[5]Internal standard for quantification of Ticagrelor by GC- or LC-MS[4][5]

Preclinical Pharmacokinetic Study Protocol: Rodent Model

This protocol outlines a typical preclinical PK study in rats to determine the basic pharmacokinetic parameters of a novel Ticagrelor formulation.

Experimental Design and Workflow

preclinical_workflow cluster_pre_study Pre-Study Preparation cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis acclimatization Animal Acclimatization dosing Oral Gavage Dosing acclimatization->dosing formulation Test Formulation Preparation formulation->dosing sampling Serial Blood Sampling (e.g., via tail vein) dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep sample_proc Sample Processing (Protein Precipitation with IS) plasma_prep->sample_proc lcms_analysis LC-MS/MS Analysis sample_proc->lcms_analysis pk_calc Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC) lcms_analysis->pk_calc

Caption: Preclinical pharmacokinetic study workflow.

Step-by-Step Protocol
  • Animal Acclimatization: Male Sprague-Dawley rats (n=6 per group) are acclimatized for at least 7 days prior to the study.

  • Formulation Preparation: Prepare the Ticagrelor test formulation at the desired concentration in a suitable vehicle (e.g., 0.5% w/v methylcellulose).

  • Dosing: Administer the Ticagrelor formulation to the rats via oral gavage at a dose of 10 mg/kg.[8]

  • Blood Sample Collection: Collect blood samples (approximately 0.2 mL) from the tail vein into EDTA-coated tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Clinical Pharmacokinetic Study Protocol: Healthy Volunteers

This protocol describes a single-dose, open-label study in healthy human volunteers to assess the pharmacokinetics of a Ticagrelor formulation.

Study Design and Workflow

clinical_workflow screening Screening & Enrollment - Informed Consent - Medical History - Physical Examination - Clinical Laboratory Tests dosing_day Dosing Day - Fasting (overnight) - Pre-dose blood sample - Administer 90 mg Ticagrelor tablet - Standardized meal screening->dosing_day Eligible Subjects pk_sampling Pharmacokinetic Sampling - Serial blood collection at specified time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48h post-dose) dosing_day->pk_sampling sample_processing Sample Processing & Bioanalysis - Plasma separation - Storage at -80°C - LC-MS/MS analysis with this compound IS pk_sampling->sample_processing data_analysis Data & Safety Analysis - Calculate PK parameters (Cmax, Tmax, AUC, t1/2) - Monitor for adverse events - Statistical analysis sample_processing->data_analysis final_report Final Study Report - Summarize findings - Clinical study report generation data_analysis->final_report

Caption: Clinical pharmacokinetic study workflow.

Step-by-Step Protocol
  • Subject Enrollment: Recruit healthy male and female volunteers (n=12) who meet the inclusion and exclusion criteria after obtaining informed consent.

  • Dosing: Following an overnight fast, administer a single oral dose of 90 mg Ticagrelor.[2]

  • Blood Sample Collection: Collect venous blood samples into K2-EDTA tubes before dosing (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[9]

  • Plasma Processing: Process the blood samples within 30 minutes of collection by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Sample Storage: Aliquot and store the plasma samples at -80°C pending bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Ticagrelor

This section details a validated LC-MS/MS method for the simultaneous quantification of Ticagrelor and its internal standard, this compound, in plasma.

Principle of LC-MS/MS with Internal Standard

lcms_is_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Plasma containing Ticagrelor (Analyte) extraction Protein Precipitation (e.g., with Acetonitrile) sample->extraction is This compound (IS) (Known amount) is->extraction lc Chromatographic Separation (Co-elution of Analyte and IS) extraction->lc ms Mass Spectrometric Detection (Differentiation by m/z) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio calibration Determine Analyte Concentration from Calibration Curve ratio->calibration

Caption: Principle of internal standard use in LC-MS/MS.

Materials and Reagents
  • Ticagrelor and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Control human or rat plasma (K2-EDTA)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately dissolve Ticagrelor and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ticagrelor stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the this compound working solution in acetonitrile.[10]

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 2: Illustrative LC-MS/MS Parameters

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 column (e.g., 2.1 x 100 mm, 2.2 µm)[10]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B 0.1% Formic acid in acetonitrile[10]
Flow Rate 0.3 mL/min
Gradient Optimized for separation of Ticagrelor and potential metabolites
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[10]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Ticagrelor) e.g., m/z 523.2 → 403.1
MRM Transition (this compound) e.g., m/z 530.2 → 410.1

Note: The specific MRM transitions should be optimized in the laboratory.

Bioanalytical Method Validation

The developed LC-MS/MS method must be validated according to regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) to ensure its reliability.[11][12][13]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[13]Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[14]
Linearity and Range To define the concentration range over which the method is accurate and precise.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.[15]
Accuracy and Precision To determine the closeness of measured concentrations to the nominal value and the variability of the measurements.Within- and between-run accuracy: ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).[14]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.[10]The CV of the matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction procedure.[10]Should be consistent and reproducible, but not necessarily 100%.[16]
Stability To ensure the analyte is stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).Mean concentration should be within ±15% of the nominal concentration.[10]
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method with study samples.[16]At least 67% of the re-assayed samples should be within ±20% of the original values.[16]

Conclusion

The use of this compound as an internal standard is fundamental to the development of robust and reliable bioanalytical methods for the quantification of Ticagrelor in preclinical and clinical studies. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the unlabeled drug during sample processing and analysis, thereby correcting for potential analytical variability. The protocols and validation guidelines presented in this application note provide a framework for researchers to conduct high-quality pharmacokinetic assessments of Ticagrelor, ultimately contributing to a better understanding of its clinical pharmacology.

References

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90-mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Analytical Method Development and Validation of Ticagrelor - Research and Reviews. (2021, September 27). Retrieved January 23, 2026, from [Link]

  • CAS No : 1265911-55-4| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacodynamics, pharmacokinetics, and safety of ticagrelor in Chinese patients with stable coronary artery disease - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of ticagrelor in the treatment of cardiac ischemia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - FDA. (n.d.). Retrieved January 23, 2026, from [Link]

  • Clinical and Pre-Clinical Pharmacokinetics and Pharmacodynamics of Bentracimab - Icahn School of Medicine at Mount Sinai. (n.d.). Retrieved January 23, 2026, from [Link]

  • Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - MDPI. (2021, January 8). Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Antiplatelets, Anticoagulants, and Thrombolytics | Clinical Medicine - YouTube. (2025, May 13). Retrieved January 23, 2026, from [Link]

  • Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. (2013, December 12). Retrieved January 23, 2026, from [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed. (2019, January 15). Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopic Cross-Talk in Ticagrelor Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Ticagrelor. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isotopic cross-talk between Ticagrelor and its deuterated internal standard, Ticagrelor-d7, during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of Ticagrelor and this compound?

A1: Isotopic cross-talk, in this context, refers to the interference between the mass spectrometry signals of Ticagrelor (the analyte) and this compound (the stable isotope-labeled internal standard, or SIL-IS). This interference arises from two primary sources:

  • Analyte to IS Cross-Talk: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled Ticagrelor molecule can result in a small percentage of Ticagrelor molecules having a mass-to-charge ratio (m/z) that overlaps with the signal of this compound.

  • IS to Analyte Cross-Talk: The this compound internal standard may contain a small percentage of unlabeled Ticagrelor as an impurity from its synthesis.

This overlap can lead to inaccuracies in the quantification of Ticagrelor, particularly at low concentrations.

Q2: Why is this compound used as an internal standard?

A2: A deuterated internal standard like this compound is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[1][2] This is because it is chemically identical to Ticagrelor, meaning it will behave similarly during sample extraction, chromatography, and ionization.[3] This co-elution and similar ionization response help to accurately correct for variations in sample preparation and matrix effects.[3][4] The seven deuterium atoms increase its mass, allowing the mass spectrometer to differentiate it from the unlabeled drug.[5][6]

Q3: What are the regulatory expectations regarding isotopic cross-talk?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[7][8][9] While they recommend the use of stable isotope-labeled internal standards, they also require that the potential for isotopic cross-talk be investigated and its impact on accuracy and precision be within acceptable limits.[7] The FDA's Bioanalytical Method Validation Guidance emphasizes the importance of selectivity, which directly relates to the ability to distinguish the analyte from other components, including isotopic variants.[8][10]

Troubleshooting Guides

Issue 1: I am observing a significant this compound signal in my blank (zero concentration) samples containing only unlabeled Ticagrelor.

Causality: This is a classic presentation of analyte-to-IS cross-talk. The molecular formula of Ticagrelor is C₂₃H₂₈F₂N₆O₄S.[11][12][13] Due to the natural abundance of ¹³C (~1.1%), a small fraction of Ticagrelor molecules will have one or more ¹³C atoms, increasing their mass. If this mass increase results in an m/z value that is monitored for this compound, you will observe this interference.

Troubleshooting Protocol:

  • Confirm the Source:

    • Prepare a high-concentration solution of unlabeled Ticagrelor (at the Upper Limit of Quantification, ULOQ).

    • Inject this solution into the LC-MS/MS system and monitor the mass transitions for both Ticagrelor and this compound.

    • A peak at the retention time of Ticagrelor in the this compound channel confirms analyte-to-IS cross-talk.

  • Mitigation Strategies:

    • Optimize Mass Spectrometry Parameters:

      • Select a Different Precursor Ion for this compound: If the initial precursor ion for this compound is susceptible to interference, investigate other possible adducts or isotopes of this compound that are further away in mass from the Ticagrelor signal.[14][15]

      • Refine Product Ion Selection: Ensure that the chosen product ions for both analyte and IS are unique and not subject to cross-fragmentation.

    • Chromatographic Separation: While Ticagrelor and this compound are expected to co-elute, slight chromatographic separation can sometimes be achieved with high-resolution chromatography columns and optimized gradients. However, this is often not a complete solution.

    • Mathematical Correction: A methodology for the accurate calculation and mitigation of isotopic interferences can be applied.[16] This involves determining the percentage contribution of the Ticagrelor signal to the this compound channel and correcting the final calculated concentrations.

Issue 2: My calibration curve for Ticagrelor is non-linear, especially at the lower end.

Causality: This can be caused by IS-to-analyte cross-talk. If the this compound internal standard is contaminated with a significant amount of unlabeled Ticagrelor, it will contribute to the analyte signal at all concentration levels, including the blank. This elevates the baseline of the analyte response and can cause the calibration curve to become non-linear.

Troubleshooting Protocol:

  • Assess the Purity of the Internal Standard:

    • Prepare a solution containing only the this compound internal standard at the concentration used in the assay.

    • Inject this solution and monitor the mass transitions for both Ticagrelor and this compound.

    • The presence of a peak in the Ticagrelor channel indicates contamination. The response of this peak should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ) for the assay to be considered acceptable.

  • Mitigation Strategies:

    • Source a Higher Purity Internal Standard: Reputable suppliers provide certificates of analysis detailing the isotopic purity of their standards. Aim for an isotopic purity of ≥98%.[3]

    • Increase the IS Concentration (with caution): In some cases, increasing the concentration of the internal standard can help to "drown out" the relative contribution of the analyte's natural isotopes to the IS channel. However, this may not be effective if the IS itself is impure and can lead to detector saturation.

    • Optimize the LLOQ: If the non-linearity is only observed at very low concentrations, it may be necessary to raise the LLOQ of the assay to a level where the contribution of the IS impurity is negligible.

Experimental Workflow and Data Presentation

Workflow for Investigating Isotopic Cross-Talk

CrossTalk_Workflow cluster_Analyte_to_IS Analyte to IS Cross-Talk Investigation cluster_IS_to_Analyte IS to Analyte Cross-Talk Investigation A1 Prepare ULOQ Ticagrelor solution A2 Inject and monitor both MRM transitions A1->A2 A3 Observe this compound channel for signal A2->A3 A4 Calculate % contribution A3->A4 Decision Cross-talk within acceptable limits? A4->Decision B1 Prepare working IS solution (this compound) B2 Inject and monitor both MRM transitions B1->B2 B3 Observe Ticagrelor channel for signal B2->B3 B4 Compare response to LLOQ B3->B4 B4->Decision Start Start Cross-Talk Evaluation Start->A1 Start->B1 End Proceed with Validation Decision->End Yes Mitigate Implement Mitigation Strategies Decision->Mitigate No Mitigate->Start

Caption: Workflow for the systematic investigation of isotopic cross-talk.

Typical Mass Spectrometry Parameters for Ticagrelor and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ticagrelor523.4127.0Positive ESI
This compound530.4127.0Positive ESI

Note: These are example mass transitions and may need to be optimized for your specific instrument and method.[17]

Acceptance Criteria for Cross-Talk
Type of Cross-TalkExperimentAcceptance Criteria
Analyte to ISInject ULOQ of TicagrelorResponse in this compound channel should be < 5% of the IS response in a blank sample.
IS to AnalyteInject working concentration of this compoundResponse in Ticagrelor channel should be < 5% of the analyte response at the LLOQ.

References

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Library of Medicine. [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. [Link]

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. National Library of Medicine. [Link]

  • Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. National Library of Medicine. [Link]

  • Analytical methodologies for the determination of ticagrelor. ResearchGate. [Link]

  • The plausible mass fragmentation pathways for (A) Ticagrelor, (B) TIC... ResearchGate. [Link]

  • Ticagrelor. National Library of Medicine. [Link]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. ACS Publications. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

  • Ticagrelor. Wikipedia. [Link]

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Identification of the major degradation pathways of ticagrelor. National Library of Medicine. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Ingenta Connect. [Link]

  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. National Library of Medicine. [Link]

  • Chemical structure of ticagrelor. ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]

  • Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. [Link]

  • Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. National Library of Medicine. [Link]

  • Understanding Internal standards and how to choose them. Reddit. [Link]

  • Process for the preparation of ticagrelor.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]

  • Ticagrelor. PharmaCompass. [Link]

  • Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. National Library of Medicine. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

Sources

Technical Support Center: Enhancing Ticagrelor Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solid-phase extraction (SPE) of Ticagrelor. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of extracting Ticagrelor from complex matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. Ticagrelor's classification as a Biopharmaceutical Classification System (BCS) Class IV drug, characterized by low solubility and low permeability, presents unique challenges in sample preparation that we will address herein.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the solid-phase extraction of Ticagrelor. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Q1: I am experiencing low and inconsistent recovery of Ticagrelor. What are the likely causes and how can I improve it?

A1: Low and variable recovery is a frequent challenge with Ticagrelor, often stemming from its physicochemical properties and interactions within the SPE workflow. Let's break down the potential culprits and solutions.

Underlying Causality:

Ticagrelor is a lipophilic molecule with poor aqueous solubility across a range of pH levels.[1] This can lead to several issues during SPE:

  • Incomplete Sample Solubilization: If Ticagrelor is not fully dissolved in the initial sample solution, it cannot be effectively loaded onto the SPE sorbent, leading to immediate loss.

  • Protein Binding: In biological matrices like plasma, Ticagrelor can bind to proteins. If these interactions are not disrupted, the protein-bound drug will not be retained on the sorbent and will be washed away.[3]

  • Sub-optimal pH: The retention of ionizable compounds on reversed-phase sorbents is highly dependent on pH. While Ticagrelor is not strongly ionizable, pH can still influence its interaction with the sorbent and matrix components.

  • Inefficient Elution: The choice of elution solvent is critical. A solvent that is too weak will not effectively desorb Ticagrelor from the sorbent, resulting in low recovery.

Troubleshooting Protocol:

  • Ensure Complete Solubilization:

    • Before loading, ensure your sample is in a solution where Ticagrelor is fully dissolved. For solid samples, this may involve dissolution in an organic solvent like methanol or acetonitrile before dilution with an aqueous solution.[4] For plasma samples, pre-treatment is key.

  • Disrupt Protein Binding:

    • For plasma samples, a protein precipitation step prior to SPE is highly recommended. A common and effective method is the addition of 3 volumes of cold acetonitrile to 1 volume of plasma.[4][5] After vortexing and centrifugation, the supernatant can be diluted and loaded onto the SPE cartridge. This not only releases protein-bound Ticagrelor but also reduces matrix effects.

  • Optimize the SPE Method:

    • Sorbent Selection: A reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) is suitable for a lipophilic compound like Ticagrelor. Polymeric sorbents can offer higher binding capacity and stability across a wider pH range.

    • Conditioning and Equilibration: Proper wetting of the sorbent is crucial. Condition the cartridge with methanol followed by an equilibration step with an aqueous solution that matches the pH of your sample. This ensures the sorbent is in a receptive state for your analyte.

    • Sample Loading: Load the pre-treated sample at a slow and steady flow rate (e.g., 1 mL/min) to allow for sufficient interaction between Ticagrelor and the sorbent.

    • Wash Step: The wash step is a delicate balance. It should be strong enough to remove interferences but weak enough to not elute Ticagrelor. Start with a weak solvent like 5% methanol in water. If interferences persist, you can cautiously increase the organic percentage.

    • Elution Optimization: This is often the most critical step for improving recovery.

      • Solvent Strength: Use a strong organic solvent for elution. Methanol or acetonitrile are good starting points. A common elution solvent is a high percentage of methanol or acetonitrile in a volatile buffer (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

      • Elution Volume: Ensure you are using a sufficient volume of elution solvent. Try eluting with two smaller aliquots (e.g., 2 x 1 mL) instead of one large one to improve efficiency.

      • "Soak" Step: After adding the elution solvent, allow it to "soak" in the sorbent bed for a few minutes before applying vacuum or positive pressure. This can enhance the desorption of the analyte.[3]

Visualizing the SPE Workflow:

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction Sample Plasma Sample PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Diluted Supernatant Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute (e.g., 90% Acetonitrile) Wash->Elute Final_Eluate Final Eluate for Analysis Elute->Final_Eluate Collect Eluate

Caption: A typical workflow for the solid-phase extraction of Ticagrelor from a plasma matrix.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis after SPE. How can I minimize these?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can compromise the accuracy and precision of your results. While SPE is designed to reduce these effects, optimization is often necessary.

Underlying Causality:

Matrix effects are caused by co-eluting endogenous components from the sample (e.g., phospholipids, salts) that interfere with the ionization of the analyte in the mass spectrometer source. Even with SPE, some of these components may be retained and elute with Ticagrelor.

Troubleshooting Protocol:

  • Improve the Wash Step:

    • This is the most direct way to remove interfering compounds. Systematically increase the percentage of organic solvent in your wash solution. For example, try washing with 5%, 10%, and 15% methanol in water and assess the impact on matrix effects. Be sure to monitor the wash fraction for any loss of Ticagrelor.

    • Consider adjusting the pH of the wash solution to further differentiate between the analyte and interferences.

  • Optimize Elution Selectivity:

    • Instead of a very strong elution solvent that removes everything, try a more selective elution. This could involve a step-wise elution with increasing concentrations of organic solvent. For example, elute with 40% acetonitrile, then 60%, and finally 90%, and analyze each fraction to see where Ticagrelor elutes relative to the interferences.

  • Consider a Different Sorbent:

    • If you are using a C18 sorbent, switching to a polymeric sorbent like Oasis HLB may provide different selectivity and better removal of phospholipids.

    • For more complex matrices, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) could offer enhanced cleanup by utilizing orthogonal retention mechanisms.

  • Post-Elution Solvent Evaporation and Reconstitution:

    • After elution, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent that is compatible with your initial mobile phase conditions. This can help to concentrate the analyte and remove any volatile interferences.

Data-Driven Optimization of Wash and Elution Steps:

ParameterCondition 1 (Initial)Condition 2 (Optimized for Recovery)Condition 3 (Optimized for Cleanup)
Wash Solvent 5% Methanol in Water5% Methanol in Water15% Methanol in Water
Elution Solvent 70% Acetonitrile95% Acetonitrile with 0.1% Formic Acid70% Acetonitrile with 0.1% Formic Acid
Expected Ticagrelor Recovery ~75%>90%~85%
Expected Matrix Effect ModerateModerate to LowLow

Frequently Asked Questions (FAQs)

Q: What is the best type of SPE sorbent to use for Ticagrelor?

A: For a lipophilic compound like Ticagrelor, both silica-based reversed-phase sorbents (like C18) and polymeric reversed-phase sorbents are effective.[6] Polymeric sorbents, such as Oasis HLB, are often preferred for bioanalytical applications due to their stability across a wide pH range and their water-wettable nature, which can prevent the sorbent from drying out and leading to poor recovery.[7][8]

Q: Is protein precipitation alone sufficient for sample cleanup of Ticagrelor in plasma?

A: While protein precipitation with a solvent like acetonitrile is a quick and easy method for sample preparation, it may not provide as clean of a sample as SPE.[4][5][9] For sensitive LC-MS/MS analysis, the cleaner sample provided by SPE can result in lower matrix effects and improved long-term instrument performance. The choice between protein precipitation and SPE often depends on the required sensitivity and the complexity of the sample matrix.

Q: At what pH should I load my sample onto the SPE cartridge?

A: Ticagrelor does not have a pKa in the physiological range, meaning its charge state is not significantly affected by pH changes between 1 and 8. However, the pH of the loading solution can still be important for controlling the retention of ionizable matrix components. For reversed-phase SPE, a slightly acidic pH (e.g., pH 4-6) is a good starting point to ensure that any acidic interferences are in their neutral form and more likely to be retained, allowing for their separation from Ticagrelor in the wash or elution steps.

Q: How can I confirm where I am losing my analyte during the SPE process?

A: To pinpoint the source of analyte loss, it is essential to collect and analyze each fraction from the SPE procedure:

  • Load Effluent: The solution that passes through the cartridge during sample loading.

  • Wash Effluent: The solution that passes through during the wash step.

  • Final Eluate: The solution containing your eluted analyte.

By quantifying the amount of Ticagrelor in each of these fractions, you can determine if the loss is occurring during loading (analyte not retaining), washing (analyte being prematurely eluted), or if it remains on the cartridge (incomplete elution).[3][10][11]

Visualizing the Interaction of Ticagrelor with a C18 Sorbent:

SPE_Interaction cluster_loading Loading/Washing (Aqueous) cluster_elution Elution (Organic) Ticagrelor_aq Ticagrelor (in aqueous sample) C18_sorbent_aq C18 Sorbent (Hydrophobic) Ticagrelor_aq->C18_sorbent_aq Hydrophobic Interaction (Retention) C18_sorbent_org C18 Sorbent (Hydrophobic) Ticagrelor_org Ticagrelor (in organic solvent) C18_sorbent_org->Ticagrelor_org Disruption of Interaction (Elution)

Caption: The mechanism of Ticagrelor retention on and elution from a C18 sorbent.

References

  • Jadhav, A. S., et al. (2018). Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. ResearchGate. Available at: [Link]

  • Chae, J. W., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology. Available at: [Link]

  • Zhong, W., et al. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Hassan, S. A., et al. (2024). Enhancing Ticagrelor Solubility Through the Solid Dispersion Method. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). A Review on Different Solubility Enhancement Techniques of Ticagrelor. Semantic Scholar. Available at: [Link]

  • Various Authors. (2016). Analytical methodologies for the determination of ticagrelor. ResearchGate. Available at: [Link]

  • Chae, J. W., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PubMed Central. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]

  • Waters. (n.d.). Oasis HLB SPE method development using the 20 bottle approach. OneLab. Available at: [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]

  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Available at: [Link]

  • Various Authors. (2025). Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques. Jurnal Sains Farmasi & Klinis. Available at: [Link]

  • Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters. Available at: [Link]

  • Various Authors. (2025). Formulation, Optimization and Evaluation of Ticagrelor Liquisolid Tablets for Enhanced Solubility. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Various Authors. (2024). Enhancing Ticagrelor Solubility Through the Solid Dispersion Method. UMT Journals. Available at: [Link]

  • Dolan, J. W. (2019). Solving Recovery Problems in SPE. LCGC International. Available at: [Link]

  • Waters. (n.d.). OASIS SAMPLE PREPARATION. Waters. Available at: [Link]

  • Various Authors. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. Available at: [Link]

  • Various Authors. (2023). Review of the Ticagrelor Trials Evidence Base. PubMed Central. Available at: [Link]

  • Various Authors. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. ACG Publications. Available at: [Link]

  • Various Authors. (2023). Ticagrelor Resistance in Cardiovascular Disease and Ischemic Stroke. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH. Available at: [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

  • Various Authors. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed. Available at: [Link]

  • Various Authors. (2015). Occurrence, causes, and outcome after switching from ticagrelor to clopidogrel in a real-life scenario: data from a prospective registry. PubMed. Available at: [Link]

  • Various Authors. (2020). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis of Chinese hamster ovary cell hom. Electronic Journal of Biotechnology. Available at: [Link]

  • Various Authors. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [https://www.researchgate.net/publication/11090332_Practice_of_solid-phase_extraction_and_protein_precipitation_in_the_96-well_format_combined_with_high-performance_liquid_chromatography-ultraviolet_detection_for_the_analysis_of_drugs_in_plasma_and_brain]([Link]_ chromatography-ultraviolet_detection_for_the_analysis_of_drugs_in_plasma_and_brain)

  • Various Authors. (n.d.). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. PubMed. Available at: [Link]

  • Various Authors. (2021). Musk Tongxin Dripping Pills for treating Ticagrelor in Patients After Percutaneous Coronary Intervention: Echocardiography Combined with Untargeted Metabolomics. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PubMed Central. Available at: [Link]

  • Various Authors. (2024). Enhancement of Solubility and Dissolution of Ticagrelor Using SMEDDS by Scheffe's Mixture Design. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). pH Effects on Chromatographic Retention Modes. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Controlled anti-solvent precipitation for enhanced dissolution rate and antiplatelet activity of ticagrelor. PubMed. Available at: [Link]

  • Various Authors. (2025). ENHANCING THE DISSOLUTION RATE OF TICAGRELOR THROUGH PREPARATION WITH CYCLODEXTRINS – TABLET FORMULATION AND EVALUATION. Farmacia Journal. Available at: [Link]

  • Various Authors. (2025). Formulation, Optimization and Evaluation of Ticagrelor Liquisolid Tablets for Enhanced Solubility. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Ticagrelor and its Active Metabolite in Human Plasma: A Comparative Analysis Guided by FDA Principles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an in-depth, experience-driven comparison of bioanalytical methodologies for Ticagrelor, a critical antiplatelet agent, and its primary active metabolite, AR-C124910XX. Grounded in the principles of the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical system.

The Clinical and Analytical Imperative for Ticagrelor Bioanalysis

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Unlike clopidogrel, Ticagrelor is not a prodrug and is extensively metabolized, primarily by CYP3A4, to its active metabolite, AR-C124910XX, which exhibits similar potency.[2][3] Given that both parent and metabolite contribute to the therapeutic effect, their simultaneous quantification is paramount for a comprehensive understanding of the drug's behavior in vivo.

The physicochemical properties of Ticagrelor—a white crystalline powder with low aqueous solubility (approximately 10 µg/mL)—and its high plasma protein binding (>99.8%) present unique challenges for bioanalysis.[2][4] A validated bioanalytical method must be sensitive enough to quantify low circulating concentrations, selective enough to distinguish the analytes from endogenous plasma components and metabolites, and robust enough to provide reliable data across different studies and laboratories.

Core Pillars of Bioanalytical Method Validation: An FDA-Centric Approach

The FDA's guidance on bioanalytical method validation provides a framework for ensuring the reliability of data submitted for regulatory review.[5][6] The core parameters that must be rigorously evaluated are:

  • Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

The following sections will compare different analytical techniques for Ticagrelor in the context of these validation parameters, providing insights into their respective strengths and limitations.

A Comparative Overview of Bioanalytical Methods for Ticagrelor

While Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules like Ticagrelor, other methods have been reported, primarily for pharmaceutical dosage forms, but their applicability to biological matrices is worth considering for a comprehensive overview.

Method Principle Advantages Limitations Typical Application
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionHigh sensitivity and selectivity, ability to multiplex (measure parent and metabolite simultaneously), wide linear rangeHigh initial instrument cost, potential for matrix effectsPharmacokinetic studies, therapeutic drug monitoring, bioequivalence studies[7][8]
HPLC-UV Chromatographic separation followed by UV detectionLower cost, simpler instrumentationLower sensitivity and selectivity compared to MS, potential for interference from co-eluting compoundsAnalysis of pharmaceutical formulations, quality control[9][10]
UFLC Ultra-Fast Liquid Chromatography with UV detectionFaster analysis times, reduced solvent consumptionSimilar limitations to HPLC-UV regarding sensitivity and selectivity in complex matricesHigh-throughput analysis of pharmaceutical samples, stability studies[11]
Spectrophotometry Measurement of light absorptionSimple, rapid, and cost-effectiveLow specificity, not suitable for complex biological matrices like plasma without extensive sample cleanupQuantification in bulk drug and simple formulations[9][12]

For the intended purpose of quantifying Ticagrelor and AR-C124910XX in human plasma for clinical and preclinical studies, LC-MS/MS is unequivocally the most suitable technique due to its superior sensitivity and selectivity. The subsequent sections will focus on the validation of an LC-MS/MS method.

Deep Dive: Validation of an LC-MS/MS Method for Ticagrelor and AR-C124910XX

A robust LC-MS/MS method for Ticagrelor requires careful optimization of sample preparation, chromatography, and mass spectrometric conditions. Here, we dissect these components and provide a detailed, field-tested protocol.

The Causality Behind Experimental Choices
  • Sample Preparation: The Merits of Protein Precipitation: For Ticagrelor and its metabolite in plasma, protein precipitation with a solvent like acetonitrile is a common and effective choice.[13] Its primary advantage is simplicity and speed, making it amenable to high-throughput analysis. While liquid-liquid extraction can offer cleaner extracts, it is more labor-intensive. Given the high sensitivity of modern mass spectrometers, the potential for increased matrix effects with protein precipitation can often be mitigated through careful chromatographic optimization.

  • Chromatography: Achieving Baseline Separation: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like Ticagrelor.[14][15] The choice of a gradient elution with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component with a pH modifier (e.g., formic acid) allows for the efficient elution of both the parent drug and its more polar metabolite, ensuring they are well-resolved from each other and from potential matrix interferences. Formic acid is added to the mobile phase to promote the protonation of the analytes in positive ion mode or deprotonation in negative ion mode, enhancing their ionization efficiency.

  • Mass Spectrometry: The Rationale for Ionization Mode and Transitions: While both positive and negative electrospray ionization (ESI) modes can be used for Ticagrelor, some studies have reported a better response in the negative ion mode.[16] This is likely due to the presence of acidic protons in the molecule that can be readily abstracted. The selection of precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode is the key to the high selectivity of the method. For Ticagrelor (m/z 522.57), a common transition is the fragmentation of the [M-H]⁻ ion at m/z 521.1 to a stable product ion. Similarly, for AR-C124910XX (m/z 478.5), a specific transition is monitored.

Experimental Workflow: From Plasma to Data

Caption: High-level workflow for the bioanalysis of Ticagrelor in plasma.

Step-by-Step Protocol for LC-MS/MS Bioanalysis

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare primary stock solutions of Ticagrelor, AR-C124910XX, and a suitable internal standard (e.g., Ticagrelor-d7) in a suitable organic solvent (e.g., methanol).

  • Prepare working solutions by serial dilution of the stock solutions.

  • Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

2. Sample Extraction:

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation of analytes from matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Ticagrelor, AR-C124910XX, and the internal standard.

Validation Data Summary: A Comparative Look

The following table summarizes typical validation parameters for an LC-MS/MS method for Ticagrelor and AR-C124910XX, compiled from various literature sources.

Parameter Ticagrelor AR-C124910XX FDA Acceptance Criteria
Linearity Range 1 - 2000 ng/mL (r² > 0.99)1 - 2000 ng/mL (r² > 0.99)r² ≥ 0.98
LLOQ 1 ng/mL1 ng/mLSignal-to-noise ratio ≥ 5
Intra-day Precision (%CV) < 10%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 10%± 10%± 15% (± 20% at LLOQ)
Recovery > 85%> 85%Consistent, precise, and reproducible
Matrix Effect CV < 15%CV < 15%CV of IS-normalized matrix factor < 15%

Ensuring Method Robustness: The Critical Role of Stability and Forced Degradation Studies

A bioanalytical method is only as reliable as the stability of the analyte in the matrix. For Ticagrelor, stability must be evaluated under various conditions that mimic sample handling and storage.

Stability Experiments:
  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine stability in the freezer at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Forced Degradation Studies: A Proactive Approach to Identifying Interferences

Forced degradation studies are crucial for developing a "stability-indicating" method, which can resolve the parent drug from its degradation products.[14][17] This is particularly important during drug development to understand the degradation pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Ticagrelor Ticagrelor in Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Ticagrelor->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH) Ticagrelor->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Ticagrelor->Oxidation Thermal Thermal Stress (e.g., 60°C) Ticagrelor->Thermal Photolytic Photolytic Stress (UV/Vis light) Ticagrelor->Photolytic Analysis HPLC/UFLC-UV or LC-MS/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identification of Degradation Products Analysis->Outcome

Caption: Forced degradation workflow for Ticagrelor.

Protocol for Forced Degradation:

  • Acid/Base Hydrolysis: Incubate a solution of Ticagrelor in 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperature for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of Ticagrelor with 3% hydrogen peroxide.

  • Thermal Degradation: Expose a solid sample or solution of Ticagrelor to elevated temperatures (e.g., 60-80°C).[14]

  • Photolytic Degradation: Expose a solution of Ticagrelor to UV and/or fluorescent light.[14]

The stressed samples are then analyzed by the developed method to ensure that any degradation products do not interfere with the quantification of the parent drug.

Conclusion: A Framework for Trustworthy Bioanalysis

The validation of a bioanalytical method for Ticagrelor and its active metabolite, AR-C124910XX, is a multifaceted process that demands a deep understanding of the analytes, the biological matrix, and the analytical instrumentation. While various techniques exist, LC-MS/MS offers the requisite sensitivity and selectivity for reliable pharmacokinetic and clinical studies.

This guide has provided a comparative overview of available methods, a detailed protocol for a validated LC-MS/MS assay, and the scientific rationale underpinning the experimental choices, all within the framework of FDA guidelines. By adhering to these principles and employing a systematic approach to method development and validation, researchers can ensure the generation of high-quality, reproducible, and defensible bioanalytical data, thereby contributing to the safe and effective use of this important therapeutic agent.

References

  • Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. ACG Publications. Available at: [Link]

  • rp-hplc and uv spectrophotometric methods for estimation of ticagrelor in pharmaceutical. American Journal of PharmTech Research. Available at: [Link]

  • A simple method is developed for impurity profiling of Ticagrelor by High Performance liquid Chromatography. International Journal of PharmTech Research. Available at: [Link]

  • Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. National Institutes of Health. Available at: [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. Available at: [Link]

  • Analytical Method Development and Validation of Ticagrelor. Research and Reviews. Available at: [Link]

  • Analytical methodologies for the determination of ticagrelor. ResearchGate. Available at: [Link]

  • (PDF) Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. ResearchGate. Available at: [Link]

  • Multivariate Calibration Techniques Using UV Spectrophotometry for Quantifying Ticagrelor in Pharmaceutical Formulations. Current Trends in Biotechnology and Pharmacy. Available at: [Link]

  • INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Ticagrelor Chemical and Physical Properties. PubChem. Available at: [Link]

  • Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. National Institutes of Health. Available at: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. Semantic Scholar. Available at: [Link]

  • AR-C124910XX Chemical and Physical Properties. PubChem. Available at: [Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Institutes of Health. Available at: [Link]

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Spectrofluorimetric analysis of ticagrelor in pharmaceutical formulations and spiked human plasma using 1-dimethylaminonaphthale. DergiPark. Available at: [Link]

  • Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions. National Institutes of Health. Available at: [Link]

  • bioanalytical method development and validation of ticagrelor by rp-hplc. Academia.edu. Available at: [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • FDA 483s and Warning Letters concerning Stability Testing. GMP Journal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Ticagrelor-d7 Performance in Different Anticoagulant Tubes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of therapeutic drugs in biological matrices is a cornerstone of pharmacokinetic (PK) and bioequivalence (BE) studies. The choice of blood collection tube, specifically the anticoagulant used, is a critical pre-analytical variable that can significantly impact the integrity and reliability of bioanalytical data. This guide provides a comprehensive evaluation of the performance of Ticagrelor-d7, a commonly used stable isotope-labeled internal standard (SIL-IS) for the quantitation of the antiplatelet agent Ticagrelor, in plasma derived from blood collected in three common anticoagulant tubes: Dipotassium EDTA (K2EDTA), Sodium Heparin, and Sodium Citrate. Through a detailed experimental framework grounded in regulatory expectations, we will explore key performance metrics including extraction recovery, matrix effects, and stability. This guide serves as a practical, in-depth resource for designing robust bioanalytical methods and ensuring the generation of high-quality, reproducible data for regulatory submission.

Introduction: The Pre-analytical Imperative

Ticagrelor is a direct-acting, reversibly binding P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] Its quantification in plasma is essential for defining its pharmacokinetic profile. In modern bioanalysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering unparalleled sensitivity and selectivity. The use of a SIL-IS, such as this compound, is fundamental to this process. A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2][3]

However, the reliability of this entire system hinges on the quality of the initial sample. The moment blood is drawn into a collection tube, its composition begins to be influenced by the additives within. Anticoagulants prevent clotting through distinct mechanisms:

  • EDTA (Ethylenediaminetetraacetic Acid): Acts as a strong chelating agent, binding divalent cations like calcium (Ca2+), which are essential cofactors in the coagulation cascade.[4][5]

  • Heparin: A physiological anticoagulant that functions by potentiating the activity of antithrombin III, which in turn inactivates thrombin and other clotting factors.[5][6]

  • Sodium Citrate: Also chelates calcium ions, but its effect is more easily reversible than EDTA's, making it the standard for coagulation studies.[6][7]

These fundamental differences in action can introduce subtle but significant variations in the final plasma matrix. Such variations can affect analyte stability, extraction efficiency, and, most critically for LC-MS/MS, the degree of ion suppression or enhancement.[8] This guide will systematically dissect these effects on this compound, providing a clear, data-driven recommendation for optimal anticoagulant selection.

Experimental Design & Protocols

This section outlines a comprehensive validation protocol designed to rigorously assess the performance of this compound in plasma from different anticoagulants. The methodology is aligned with the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[9][10]

Materials & Reagents
  • Reference Standards: this compound (ISTD), Ticagrelor

  • Blood Collection Tubes: K2EDTA, Sodium Heparin, Sodium Citrate vacuum tubes.

  • Biological Matrix: Pooled human plasma from at least six unique donors for each anticoagulant type.

  • Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. Reagent-grade water.

Core Experimental Workflow

The overall process from sample collection to data analysis is a multi-step procedure where each stage must be carefully controlled.

G cluster_pre Pre-Analytical cluster_analytical Analytical Blood Whole Blood Collection Tubes Aliquot into K2EDTA, Sodium Heparin, & Sodium Citrate Tubes Blood->Tubes Spin Centrifugation (e.g., 1500 x g for 15 min at 4°C) Tubes->Spin Plasma Harvest Plasma Supernatant Spin->Plasma Spike Spike Plasma with This compound (ISTD) Plasma->Spike Sample Processing PPT Protein Precipitation (e.g., 3:1 Acetonitrile:Plasma) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Extract Transfer Supernatant for Analysis Vortex->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Caption: High-level experimental workflow from blood collection to LC-MS/MS analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Causality: Protein Precipitation (PPT) is a rapid and universal technique for removing the bulk of proteins from plasma samples. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while being a suitable solvent for subsequent LC-MS/MS analysis.

  • Label 1.5 mL microcentrifuge tubes for each sample.

  • Pipette 100 µL of plasma (K2EDTA, Heparin, or Citrate) into the corresponding tube.

  • Add 10 µL of this compound working solution (e.g., 1000 ng/mL in 50:50 methanol:water) to each tube.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant into a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Causality: The selected parameters aim for a rapid and robust separation of Ticagrelor from endogenous plasma components, followed by sensitive and specific detection using Multiple Reaction Monitoring (MRM). The MRM transitions are chosen for their specificity and signal intensity.[3]

ParameterCondition
LC System Standard UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 2.0 min, hold 0.5 min, return to 20% B in 0.1 min
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Ticagrelor: 523.2 > 403.1; This compound: 530.2 > 410.1
Source Parameters Optimized for maximum signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min)

Protocol 3: Performance Evaluation Experiments

These experiments are critical for quantifying the influence of each anticoagulant, as recommended by regulatory bodies.[11][12]

  • Extraction Recovery (%): This measures the efficiency of the extraction process. It is determined by comparing the peak area of this compound in a pre-extraction spiked sample (spiked before PPT) to a post-extraction spiked sample (blank plasma extracted first, then spiked).

    • % Recovery = (Area_pre-spike / Area_post-spike) * 100

  • Matrix Effect (%): This quantifies the degree of ion suppression or enhancement caused by co-eluting matrix components. It is assessed by comparing the peak area of this compound in a post-extraction spiked sample to its peak area in a neat solution (e.g., mobile phase).

    • % Matrix Effect = (Area_post-spike / Area_neat) * 100

    • A value < 100% indicates ion suppression, while > 100% indicates ion enhancement.[13] The goal is to have a value as close to 100% as possible and, crucially, to have consistent matrix effects across different lots of plasma.

G cluster_calc Calculation A Set A Post-Extraction Spike (Analyte in Extracted Blank Plasma) Result Matrix Factor (MF) = Mean Peak Response (Set A) / Mean Peak Response (Set B) A->Result B Set B Neat Solution (Analyte in Reconstitution Solvent) B->Result

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment in Ticagrelor Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of therapeutic drugs is paramount. In the landscape of antiplatelet therapy, Ticagrelor (Brilinta®) stands out as a critical tool in managing acute coronary syndromes.[1] Immunoassays offer a high-throughput and cost-effective solution for monitoring Ticagrelor levels, but their utility is fundamentally dependent on their specificity. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of Ticagrelor immunoassays, ensuring the generation of reliable and clinically meaningful data.

The Imperative of Specificity in Ticagrelor Monitoring

Ticagrelor, a cyclopentyltriazolopyrimidine, reversibly inhibits the P2Y12 receptor, preventing platelet activation.[1] Unlike thienopyridines such as Clopidogrel and Prasugrel, Ticagrelor is not a prodrug and has a distinct chemical structure.[2][3] This structural difference suggests a lower a priori risk of immunological cross-reactivity with thienopyridines.[2][3] However, the in vivo environment is complex. Ticagrelor is metabolized by CYP3A4 into several compounds, most notably the active metabolite AR-C124910XX, which is equipotent to the parent drug, and the inactive metabolite AR-C133913XX.[4][5][6] Therefore, a robust Ticagrelor immunoassay must be able to distinguish between the parent drug, its metabolites, and other structurally or functionally related medications that a patient may be co-administered.

The Competitive Immunoassay: A Double-Edged Sword

Most immunoassays for small molecules like Ticagrelor employ a competitive format. In this setup, a labeled Ticagrelor conjugate competes with the unlabeled Ticagrelor in the sample for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of Ticagrelor in the sample. While this design is effective for quantifying small molecules, it is also susceptible to cross-reactivity from compounds that have a similar enough structure to bind to the antibody, even with lower affinity.

Competitive Immunoassay Principle cluster_0 Low Ticagrelor in Sample cluster_1 High Ticagrelor in Sample Analyte_Low Ticagrelor (Low Conc.) Antibody_1 Anti-Ticagrelor Antibody Analyte_Low->Antibody_1 Binds Labeled_Analyte_1 Labeled Ticagrelor Labeled_Analyte_1->Antibody_1 Binds Signal_1 High Signal Antibody_1->Signal_1 Generates Analyte_High Ticagrelor (High Conc.) Antibody_2 Anti-Ticagrelor Antibody Analyte_High->Antibody_2 Outcompetes Labeled_Analyte_2 Labeled Ticagrelor Labeled_Analyte_2->Antibody_2 Signal_2 Low Signal Antibody_2->Signal_2 Generates

Figure 2: Key compounds for Ticagrelor immunoassay cross-reactivity testing.

A Rigorous Protocol for Cross-Reactivity Assessment

The following protocol outlines a robust, self-validating system for determining the cross-reactivity of a Ticagrelor immunoassay, grounded in principles from regulatory guidelines.

Cross-Reactivity Workflow Start Start Prep_Standards Prepare Ticagrelor Calibration Curve Start->Prep_Standards Prep_Cross_Reactants Prepare Serial Dilutions of Test Compounds Start->Prep_Cross_Reactants Run_Assay Run Immunoassay with Standards and Test Compounds Prep_Standards->Run_Assay Prep_Cross_Reactants->Run_Assay Determine_IC50 Determine IC50 for Ticagrelor and Test Compounds Run_Assay->Determine_IC50 Calculate_CR Calculate Percent Cross-Reactivity Determine_IC50->Calculate_CR End End Calculate_CR->End

Figure 3: Experimental workflow for cross-reactivity assessment.

Experimental Protocol:

  • Preparation of Ticagrelor Standard Curve:

    • Prepare a stock solution of Ticagrelor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the assay buffer to create a standard curve covering the expected dynamic range of the assay.

  • Preparation of Test Compound Solutions:

    • For each potential cross-reactant (AR-C124910XX, AR-C133913XX, Clopidogrel, Prasugrel, Cangrelor, etc.), prepare a high-concentration stock solution.

    • Create a series of dilutions for each test compound, ensuring the concentration range is wide enough to potentially elicit a response in the assay.

  • Immunoassay Procedure:

    • Follow the manufacturer's protocol for the specific Ticagrelor immunoassay kit being evaluated.

    • In separate wells, run the Ticagrelor standard curve and the dilutions of each test compound.

    • Ensure appropriate controls (e.g., zero calibrator, high and low controls) are included.

  • Data Analysis and Calculation of Cross-Reactivity:

    • For the Ticagrelor standard curve and each test compound, plot the signal response against the logarithm of the concentration.

    • Determine the concentration of Ticagrelor and each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Ticagrelor / IC50 of Test Compound) x 100

Comparative Analysis: A Tale of Two Assays

To illustrate the importance of this assessment, consider the following hypothetical data for two different Ticagrelor immunoassays, "Immunoassay A" and "Immunoassay B".

CompoundImmunoassay A (IC50)% Cross-Reactivity (A)Immunoassay B (IC50)% Cross-Reactivity (B)
Ticagrelor 10 ng/mL 100% 12 ng/mL 100%
AR-C124910XX (Active Metabolite)15 ng/mL66.7%12.5 ng/mL96%
AR-C133913XX (Inactive Metabolite)>10,000 ng/mL<0.1%8,000 ng/mL0.15%
Clopidogrel>10,000 ng/mL<0.1%>10,000 ng/mL<0.12%
Prasugrel>10,000 ng/mL<0.1%>10,000 ng/mL<0.12%
Cangrelor>10,000 ng/mL<0.1%>10,000 ng/mL<0.12%

Interpretation of a Senior Application Scientist:

  • Immunoassay B demonstrates superior performance. Its high cross-reactivity with the active metabolite AR-C124910XX (96%) means it provides a more accurate representation of the total antiplatelet activity in a patient sample.

  • Immunoassay A would underestimate the total active drug concentration. With only 66.7% cross-reactivity to the equipotent metabolite, this assay could lead to misleadingly low reported Ticagrelor levels.

  • Both assays show excellent specificity against structurally dissimilar P2Y12 inhibitors , which is a positive attribute.

  • The negligible cross-reactivity with the inactive metabolite is a crucial quality check for both assays.

The Gold Standard: A Necessary Benchmark

While a well-validated immunoassay is a powerful tool, it is essential to acknowledge the gold standard for specificity: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . LC-MS/MS can distinguish and individually quantify Ticagrelor and its metabolites with high precision and accuracy. [7]When validating a new immunoassay or investigating discrepant results, comparison with a validated LC-MS/MS method is the definitive approach.

Conclusion

The selection and validation of a Ticagrelor immunoassay require a meticulous and scientifically rigorous approach. By understanding the principles of the assay, identifying the relevant potential cross-reactants, and executing a comprehensive testing protocol, researchers and clinicians can have confidence in the data generated. The ultimate goal is to ensure that the measured Ticagrelor concentration accurately reflects the patient's therapeutic status, enabling informed clinical decision-making. Always demand comprehensive cross-reactivity data from assay manufacturers and, when in doubt, validate independently.

References

  • Jeong, S., et al. (2020). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PLOS ONE, 15(7), e0235391. [Link]

  • Campbell, K. L., & Tisdale, J. E. (2014). Ticagrelor Use in a Patient With a Documented Clopidogrel Hypersensitivity. Annals of Pharmacotherapy, 48(10), 1362–1365. [Link]

  • Li, Y., et al. (2024). Association of Ticagrelor Metabolic SNPs With Adverse Drug Reactions in Patients With Acute Coronary Syndrome. Clinical and Translational Science, 17(1), e13670. [Link]

  • Sadeghian, S., et al. (2023). Comparison of Ticagrelor and Clopidogrel in Elective Coronary Stenting: A Double Blind Randomized Clinical Trial. Journal of Clinical Medicine, 12(25), 7894. [Link]

  • Zhang, L., et al. (2017). Hypersensitivity to ticagrelor and low response to clopidogrel: a case report. Journal of Thoracic Disease, 9(1), E83–E85. [Link]

  • ResearchGate. (n.d.). Comparison of baseline characteristics between ticagrelor discontinued and ticagrelor continued arms. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US9982061B2 - Antibodies to ticagrelor and methods of use.
  • ResearchGate. (n.d.). Simultaneous quantification of acetylsalicylic acid, clopidogrel, ticagrelor and their major metabolites in human plasma by liquid chromatography–tandem mass spectrometry. Retrieved January 23, 2026, from [Link]

  • De Luca, L., et al. (2022). Adherence of ticagrelOr in real world patients with aCute coronary syndrome: The AD-HOC study. Journal of Thrombosis and Thrombolysis, 54(1), 10-18. [Link]

  • ResearchGate. (n.d.). AR-C124910XX to ticagrelor plasma concentration ratios. Comparison of... Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). BRILINTA® (ticagrelor) tablets, for oral use. Retrieved January 23, 2026, from [Link]

  • Capodanno, D., & Angiolillo, D. J. (2021). Review of the Ticagrelor Trials Evidence Base. Journal of the American Heart Association, 10(11), e020890. [Link]

  • Cave, E. J. D., et al. (2021). Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate. British Journal of Pharmacology, 178(10), 2160–2174. [Link]

  • Lagoutte-Renosi, A., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules, 26(2), 299. [Link]

  • Alexopoulos, D., et al. (2015). Platelet reactivity during ticagrelor maintenance therapy: a patient-level data meta-analysis. The American Journal of Medicine, 128(3), 314.e1-8. [Link]

  • Chae, S. I., et al. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, 57(4), 331–338. [Link]

  • Kubica, J., et al. (2018). Comparison of bioavailability and antiplatelet action of ticagrelor in patients with ST-elevation myocardial infarction and non-ST-elevation myocardial infarction: A prospective, observational, single-centre study. PLOS ONE, 13(10), e0205203. [Link]

  • ResearchGate. (n.d.). Analytical methodologies for the determination of ticagrelor. Retrieved January 23, 2026, from [Link]

  • Zhang, H., et al. (2021). Comparison of Prasugrel and Ticagrelor for Patients with Acute Coronary Syndrome: A Systematic Review and Meta-Analysis. Cardiology Research and Practice, 2021, 6682057. [Link]

  • Springer Medizin. (2021, January 7). Clinical validation of AggreGuide A-100 ADP, a novel assay for assessing the antiplatelet effect of oral P2Y12 antagonists. [Link]

Sources

A Senior Application Scientist's Guide to Establishing Robustness for a Quantitative Ticagrelor Method

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical data is paramount. This guide provides an in-depth, experience-driven approach to establishing the robustness of a quantitative method for Ticagrelor, a critical antiplatelet therapeutic. We will move beyond rote procedural descriptions to explore the scientific rationale behind experimental choices, compare viable analytical technologies, and provide a framework for a self-validating robustness study.

The Imperative of Robustness in Pharmaceutical Analysis

An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. In the context of drug development and quality control, a robust method ensures that routine analytical variations—such as minor fluctuations in mobile phase composition, different batches of columns, or slight temperature changes—do not lead to erroneous results. For a drug like Ticagrelor, accurate quantification is directly linked to patient safety and product efficacy. Therefore, a thoroughly validated, robust analytical method is a non-negotiable cornerstone of its quality control strategy, as mandated by regulatory bodies and outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1)[1][2].

Comparing Analytical Approaches for Ticagrelor Quantification

The two most prevalent analytical techniques for the quantification of Ticagrelor in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC/UFLC), often coupled with UV or Mass Spectrometry (MS) detection.

FeatureHPLC-UVUHPLC/UFLC-UV/MS
Principle Separation based on partitioning between a stationary and mobile phase, with detection via UV absorbance.Similar separation principle but utilizes smaller particle size columns (<2 µm) requiring higher pressures.
Speed Longer run times (typically >5 minutes).[3]Significantly faster run times (often <4 minutes), increasing sample throughput.[4][5]
Resolution Good, but may be challenging to separate all degradation products from the parent peak.Superior peak resolution and efficiency due to smaller particle size columns.[5]
Solvent Consumption Higher due to longer run times and larger column dimensions.Lower, contributing to greener and more cost-effective analyses.[5]
Sensitivity & Selectivity Generally sufficient for drug substance and product assay.MS detection offers superior sensitivity and selectivity, which is particularly advantageous for bioanalytical studies or trace impurity analysis.
Robustness Considerations Established and well-understood. However, longer run times can sometimes lead to greater susceptibility to drift.The high pressures and smaller column frits can be more sensitive to particulate matter, requiring meticulous sample preparation.

Expert Insight: While HPLC-UV is a workhorse in many QC labs and can yield a robust method, UHPLC/UFLC offers significant advantages in speed and efficiency without compromising, and often improving, separation quality.[5] For routine analysis of Ticagrelor in tablets, a UHPLC-UV system strikes an excellent balance between performance and cost.

Designing a Robustness Study: A Self-Validating System

A robustness study should be designed to challenge the method's performance by introducing small, deliberate variations to its parameters. A "one-factor-at-a-time" (OFAT) approach is common, but a more comprehensive understanding can be gained using a Design of Experiments (DoE) approach, which can also reveal interactions between factors.

Understanding Ticagrelor's Physicochemical Properties: The "Why"

To make informed decisions about which parameters to vary and by how much, we must first understand the physicochemical properties of Ticagrelor.

  • pKa: Ticagrelor has a strongly acidic pKa of 12.94 and a strongly basic pKa of 2.90. This means its ionization state, and therefore its retention in reversed-phase HPLC, will be significantly influenced by the pH of the mobile phase.

  • Solubility: Ticagrelor is a white crystalline powder with low aqueous solubility (approximately 10 µg/mL). It is slightly soluble in methanol.[6] This necessitates the use of organic modifiers in the mobile phase and as a diluent for sample preparation.

  • LogP: The octanol-water partition coefficient (logP) is approximately 2.30, indicating its lipophilic nature and suitability for reversed-phase chromatography.

Key Robustness Parameters and Their Rationale

Based on these properties and typical HPLC/UHPLC methods for Ticagrelor, the following parameters are critical to investigate in a robustness study:

  • Mobile Phase pH (± 0.2 units): Given the basic pKa of 2.90, small changes in a mobile phase with a pH around this value could significantly impact the retention time and peak shape of Ticagrelor. For example, in a method using a phosphate buffer at pH 3.0, increasing the pH to 3.2 may slightly decrease the retention time as the molecule becomes less protonated.[3]

  • Mobile Phase Organic Composition (± 2% absolute): The ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary driver of retention in reversed-phase chromatography. A higher percentage of organic solvent will decrease the retention time of the lipophilic Ticagrelor.

  • Flow Rate (± 10%): Variations in flow rate will directly impact the retention time and, to a lesser extent, the peak height and area. A higher flow rate will lead to a shorter retention time.[3]

  • Column Temperature (± 5 °C): Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. An increase in column temperature will typically lead to a decrease in retention time and may improve peak shape.

  • Wavelength of Detection (± 2 nm): The UV spectrum of Ticagrelor shows a maximum absorbance around 255 nm.[7] Small shifts in the detection wavelength should not significantly impact the quantification if the peak is spectrally pure.

Experimental Workflow for a Ticagrelor Robustness Study

The following diagram illustrates a typical workflow for conducting a robustness study.

G cluster_0 Preparation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation prep_std Prepare Standard & Sample Solutions analysis_nominal Analyze under Nominal Conditions (n=6) prep_std->analysis_nominal prep_mp Prepare Mobile Phases with Variations analysis_varied Analyze under Each Varied Condition (n=3) prep_mp->analysis_varied eval_sst Evaluate System Suitability analysis_nominal->eval_sst eval_robust Calculate %RSD and Compare to Nominal analysis_varied->eval_robust eval_sst->eval_robust eval_report Report Findings eval_robust->eval_report

Caption: Workflow for a Ticagrelor HPLC method robustness study.

Experimental Protocol: Robustness of a Ticagrelor RP-HPLC Method

This protocol describes a robustness study for a hypothetical, yet representative, RP-HPLC method for the quantification of Ticagrelor in a 90 mg tablet formulation.

1. Chromatographic System:

  • HPLC System: Agilent 1220 or equivalent with UV detector.

  • Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Software: Empower or equivalent chromatography data software.

2. Nominal Chromatographic Conditions:

  • Mobile Phase: Methanol and 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a ratio of 75:25 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

3. Preparation of Solutions:

  • Standard Solution (20 µg/mL): Accurately weigh 20 mg of Ticagrelor reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 100 mL with the mobile phase.

  • Sample Solution (20 µg/mL): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 20 mg of Ticagrelor into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter. Further dilute 10 mL of the filtrate to 100 mL with the mobile phase.

4. Robustness Variations:

ParameterNominal ConditionVariation 1Variation 2
Mobile Phase pH 4.03.84.2
Mobile Phase Ratio (Methanol:Buffer) 75:2573:2777:23
Flow Rate (mL/min) 1.00.91.1
Column Temperature (°C) 302535
Detection Wavelength (nm) 256254258

5. Procedure:

  • Equilibrate the HPLC system with the nominal mobile phase.

  • Perform six replicate injections of the standard solution under nominal conditions to establish system suitability.

  • For each of the varied conditions, change only the specified parameter. Equilibrate the system with the new condition.

  • Inject the standard and sample solutions in triplicate for each varied condition.

6. Acceptance Criteria:

  • System Suitability (Nominal):

    • %RSD of peak areas from six replicate injections of the standard solution should be ≤ 2.0%.

    • Tailing factor for the Ticagrelor peak should be ≤ 2.0.

    • Theoretical plates for the Ticagrelor peak should be ≥ 2000.

  • Robustness:

    • The %RSD of the assay results for the sample under all varied conditions should not be more than 2.0%.[3]

    • System suitability parameters should remain within acceptable limits under all varied conditions.

Data Presentation and Interpretation

The results of the robustness study should be presented in a clear and concise tabular format.

Table 1: System Suitability under Nominal Conditions

ParameterAcceptance CriteriaObserved Value
%RSD of Peak Areas (n=6) ≤ 2.0%0.85%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500

Table 2: Robustness Study Results for Ticagrelor Assay

Parameter VariedConditionRetention Time (min)Tailing FactorAssay (%)%RSD of Assay (n=3)
Nominal -5.351.299.80.5
Flow Rate 0.9 mL/min5.941.299.50.6
1.1 mL/min4.861.1100.10.4
Mobile Phase Ratio 73:27 (v/v)5.821.299.30.7
77:23 (v/v)4.911.2100.30.5
pH 3.85.401.399.60.6
4.25.301.299.90.4
Temperature 25 °C5.511.399.40.8
35 °C5.191.1100.20.5

Interpretation: The hypothetical data in Table 2 demonstrates that the method is robust. The retention time shows predictable shifts with changes in flow rate, mobile phase composition, and temperature, but the system suitability parameters (tailing factor) remain well within the acceptable limits. Most importantly, the assay results remain consistent, with the %RSD for each condition being well below the 2.0% acceptance criterion.

The Role of Forced Degradation in Establishing a Stability-Indicating Method

A truly robust quantitative method for a pharmaceutical product must also be stability-indicating. This means the method can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. Forced degradation studies are essential to demonstrate this capability.

Ticagrelor is subjected to stress conditions as per ICH guidelines, including:

  • Acid Hydrolysis: (e.g., 1N HCl at 80°C for 1 hour)[5]

  • Base Hydrolysis: (e.g., 1N NaOH at 80°C for 1 hour)[5]

  • Oxidation: (e.g., 3% H₂O₂ at room temperature for 1 hour)[5]

  • Thermal Degradation: (e.g., 105°C for 4 hours)[5][8]

  • Photolytic Degradation: (Exposure to UV and visible light)

Studies have shown that Ticagrelor is particularly susceptible to degradation under basic and oxidative conditions.[5] A stability-indicating method will show distinct peaks for the degradation products that are well-resolved from the main Ticagrelor peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the Ticagrelor peak is not co-eluting with any degradants.

G cluster_stress Forced Degradation Conditions Ticagrelor Ticagrelor Drug Substance Acid Acid Hydrolysis Ticagrelor->Acid Base Base Hydrolysis Ticagrelor->Base Oxidation Oxidation Ticagrelor->Oxidation Heat Thermal Ticagrelor->Heat Light Photolytic Ticagrelor->Light Analysis Stability-Indicating HPLC Method Ticagrelor->Analysis Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products Degradation_Products->Analysis Result Resolved Peaks: - Ticagrelor - Degradants Analysis->Result

Caption: Logical relationship of forced degradation in a stability-indicating method.

Conclusion

Establishing the robustness of a quantitative Ticagrelor method is a systematic process grounded in the scientific understanding of the analyte's properties and the principles of chromatography. By deliberately challenging the method's parameters and demonstrating its resilience to minor variations, laboratories can ensure the long-term reliability and consistency of their analytical data. While traditional HPLC-UV methods can be robustly validated, modern UHPLC/UFLC techniques offer significant gains in efficiency and throughput, making them a compelling alternative for high-volume QC environments. The integration of forced degradation studies is non-negotiable, as it proves the method's stability-indicating nature, a critical requirement for regulatory compliance and patient safety. This comprehensive approach, combining meticulous experimental design with a deep understanding of the underlying science, is the hallmark of a truly trustworthy and authoritative analytical method.

References

  • Parida, A. K., Rao, K. S., & Patnaik, A. K. (2018). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 11(7), 2843-2849. [Link]

  • Swetha, V., et al. (2017). INDICATING ASSAY METHOD OF TICAGRELOR TABLETS BY USING RP-HPLC. World Journal of Pharmaceutical and Medical Research, 3(10), 235-241. [Link]

  • Pappula, N., Madhavi, M., & Kumar, N. P. (2021). Method development and validation for estimation of ticagrelor in pharmaceutical dosage form by using RP-HPLC. Journal of Advanced Scientific Research, 6(1), 38-42. [Link]

  • San-Martin, M., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules, 18(8), 9856-9871. [Link]

  • Onal, A., & Tekkeli, S. E. K. (2019). Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples. Journal of Chemical Metrology, 13(2), 79-88. [Link]

  • Wikipedia contributors. (2024, January 16). Ticagrelor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ticagrelor. Retrieved January 23, 2026, from [Link]

  • Sonawane, L. V. et al. (2020). development and validation of rp-hplc method for the estimation of ticagrelor in api form and marketed tablet dosage form. Asian Journal of Pharmaceutical Education and Research, 9(3), 1-10. [Link]

  • PubChem. (n.d.). Ticagrelor. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Sankar, R. et al. (2018). Development and Validation of RP-HPLC Method for the Determination of Ticagrelor( an antiplatelet agent) in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Plavec, J. et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 21(3), 366. [Link]

  • Wang, X. et al. (2020). Solubility Measurement and Mathematical Correlation of Ticagrelor in Different Pure Solvents. Journal of Chemical & Engineering Data, 65(7), 3599–3607. [Link]

  • Mankar, S. D. et al. (2024). RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form. QTanalytics. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Solubility of ticagrelor in various excipients. Retrieved January 23, 2026, from [Link]

  • Real Life Pharmacology. (2024, January 16). Ticagrelor Pharmacology [Video]. YouTube. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.